Helioxanthin 8-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEYYAEFFUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Helioxanthin 8-1: A Deep Dive into its Novel Anti-HBV Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the unique mechanism of action by which Helioxanthin 8-1, an analogue of a natural product, inhibits Hepatitis B Virus (HBV) replication. Unlike conventional anti-HBV therapeutics that primarily target the viral DNA polymerase, this compound employs a novel strategy by modulating host cellular factors essential for viral gene expression. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Host Transcription Factors
This compound exhibits potent anti-HBV activity with minimal cytotoxicity by selectively down-regulating critical host transcription factors within HBV-producing cells.[1][2] This action disrupts the entire viral replication cycle at its earliest stages. Time-course analyses have revealed a clear sequence of events following treatment with this compound: a reduction in HBV RNA is observed first, followed by a decrease in viral proteins, and subsequently, a suppression of viral DNA replication.[1][3]
The central mechanism involves the post-transcriptional down-regulation of Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3).[1][3] These transcription factors are crucial for the activity of all four HBV promoters: precore/core promoter (preC/Cp), X promoter (Xp), preS1 promoter (pSp), and S promoter (Sp).[3] By reducing the levels of HNF-4 and HNF-3, this compound effectively diminishes their binding to the precore/core promoter enhancer II region, leading to a broad suppression of HBV promoter activity.[1][3] This, in turn, blocks the transcription of viral genes and halts the production of new viral components.[4][5] A key aspect of this mechanism is its selectivity; the down-regulation of these transcription factors occurs predominantly in virus-harboring cells, suggesting that viral factors may play a role in sensitizing the cells to the effects of this compound.[1][3]
This unique mode of action makes this compound effective against both wild-type and lamivudine-resistant HBV strains.[3][5]
Quantitative Data Summary
The inhibitory and cytotoxic effects of this compound have been quantified in various cell lines, as summarized in the tables below.
| Cell Line | Parameter | Value (μM) | Reference |
| HepG2(2.2.15) | IC₅₀ (HBV DNA) | 0.1 | [3] |
| HepG2(2.2.15) | IC₅₀ (pgRNA) | 0.5 ± 0.1 | [3] |
| HepG2(2.2.15) | IC₅₀ (Core Protein) | 0.1 ± 0.1 | [3] |
| HepG2(2.2.15) | CC₅₀ | 9 | [6] |
| HBV-Met | IC₅₀ (HBV DNA) | 0.3 ± 0.2 | [3] |
| HBV-Met | IC₅₀ (pgRNA) | 0.5 ± 0.1 | [3] |
| HBV-Met | IC₅₀ (Core Protein) | 0.1 ± 0.1 | [3] |
| HepG2 | CC₅₀ | 29 | [6] |
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound.
| Virus | Parameter | Value (μM) |
| HBV | EC₅₀ | >5 |
| HCV | EC₅₀ | 10 |
| HSV-1 | EC₅₀ | 1.4 |
| HIV | EC₅₀ | 15 |
Table 2: Antiviral Spectrum of this compound.[6][7]
Visualizing the Mechanism and Experimental Workflow
To better illustrate the intricate processes involved, the following diagrams have been generated using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - tcsc3198 - Taiclone [taiclone.com]
Helioxanthin 8-1: A Deep Dive into its Chemical Profile and Anti-Hepatitis B Virus Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has emerged as a potent inhibitor of the Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its unique mechanism of action against HBV. The information presented herein is intended to support further research and development of this promising antiviral compound.
Chemical Structure and Properties
This compound is chemically known as 1,3-Benzodioxolo[4,5-g]phthalazine-7,10-dione, 11-(1,3-benzodioxol-5-yl)-8,9-dihydro-.[1][2] Its structure is characterized by a phthalazine core fused with a benzodioxole ring and substituted with another benzodioxole group.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,3-Benzodioxolo[4,5-g]phthalazine-7,10-dione, 11-(1,3-benzodioxol-5-yl)-8,9-dihydro- | [1][2] |
| CAS Number | 840529-13-7 | [1][2] |
| Molecular Formula | C20H12N2O6 | [1][3] |
| Molecular Weight | 376.32 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Purity (NMR) | ≥98.0% | [1] |
| Purity (HPLC) | ≥98.58% | [2] |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Biological Activity: Anti-Hepatitis B Virus (HBV) Action
This compound exhibits potent anti-HBV activity with minimal cytotoxicity.[4] It effectively suppresses the replication of both wild-type and lamivudine-resistant HBV strains.[4] The compound inhibits HBV DNA, RNA, and protein production.[4]
Table 2: In Vitro Anti-HBV Activity of this compound
| Cell Line | Parameter | Value (µM) | Reference(s) |
| HepG2(2.2.15) | IC50 (HBV DNA) | 0.08 | [5] |
| HepG2(2.2.15) | CC50 | ~10 | [5] |
| HepW10 | CC50 | 13 ± 4 | [5] |
| HepD2 | CC50 | 12 ± 2 | [5] |
| HepG2 | CC50 | 29 | [5] |
| HBV-Met | IC50 (HBV DNA) | 0.3 ± 0.2 | [5] |
| HBV-Met | IC50 (pgRNA) | 0.5 ± 0.1 | [5] |
| HBV-Met | IC50 (Core Protein) | 0.1 ± 0.1 | [5] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration
Mechanism of Action
The antiviral mechanism of this compound is distinct from that of currently approved anti-HBV nucleoside/nucleotide analogues.[4] Time-course studies have revealed that the inhibition of viral RNA expression precedes the reduction in viral protein and DNA levels.[4] this compound targets the activity of all HBV promoters by diminishing the binding of crucial hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, to the precore/core promoter and enhancer II regions.[4] This downregulation of transcription factors occurs post-transcriptionally in HBV-producing cells, leading to a cascade of suppressed viral gene expression and ultimately, the inhibition of HBV replication.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described by Yeo H, et al. in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the detailed synthetic route and characterization data.
In Vitro Anti-HBV Assays
The following are generalized protocols for assessing the anti-HBV activity of this compound. Specific details may need to be optimized based on the cell line and laboratory conditions.
-
Seed HepG2 or HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Culture HBV-producing cells (e.g., HepG2.2.15) in the presence of varying concentrations of this compound.
-
After treatment, lyse the cells and extract the total intracellular DNA.
-
Separate the DNA fragments by electrophoresis on an agarose gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.
-
Wash the membrane to remove the unbound probe.
-
Visualize the HBV DNA bands by autoradiography and quantify the signal intensity.
-
Treat HBV-producing cells with this compound.
-
Extract total cellular RNA using a suitable method (e.g., TRIzol).
-
Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled HBV-specific RNA probe.
-
Wash the membrane and expose it to X-ray film to detect the HBV RNA transcripts.
-
Lyse this compound-treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the HBV core protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a potent anti-HBV compound with a well-defined chemical structure and a unique mechanism of action that distinguishes it from existing antiviral therapies. Its ability to inhibit HBV replication by targeting host transcription factors presents a novel strategy for the development of new treatments for chronic hepatitis B. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. biocrick.com [biocrick.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Activity Spectrum of Helioxanthin 8-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides a comprehensive overview of the in vitro antiviral efficacy of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Antiviral Activity Spectrum
This compound has been evaluated for its inhibitory activity against a range of DNA and RNA viruses. The following table summarizes the quantitative data from in vitro studies, presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to indicate the compound's therapeutic window.
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Hepatitis B Virus (HBV) | DNA Reduction | HepG2(2.2.15) | 0.1 | ~10 | >100 | [1][2] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | 10 | >25 | >2.5 | [1] |
| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase Activity | MT-4 | 15 | >25 | >1.67 | [1][2] |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | Vero | 1.2 | >25 | >20.8 | [1][2] |
| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | >25 | >25 | - | [1] |
| Human Papillomavirus (HPV) | Not Specified | Not Specified | 5.8 | >25 | >4.3 | [1] |
Mechanism of Action Against Hepatitis B Virus (HBV)
The primary mechanism of action of this compound against HBV has been elucidated to be the suppression of viral gene expression and replication through the downregulation of essential host transcription factors.[1][3] Specifically, this compound has been shown to decrease the expression of hepatocyte nuclear factors (HNFs), which are crucial for the activity of HBV promoters.[1] This leads to a cascade of inhibitory effects:
-
Inhibition of HBV RNA Transcription: By downregulating HNFs, this compound effectively blocks the transcription of viral pregenomic RNA (pgRNA) and other viral mRNAs.[1][2]
-
Reduction of Viral Protein Expression: The decrease in viral mRNA levels subsequently leads to a reduction in the synthesis of viral proteins, including the core protein.[1]
-
Suppression of Viral DNA Replication: As a consequence of the reduced levels of pgRNA and viral polymerase, the reverse transcription of pgRNA into viral DNA is significantly inhibited.[1][2]
This multi-faceted mechanism makes this compound a potent inhibitor of both wild-type and lamivudine-resistant HBV strains.[3]
References
- 1. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Helioxanthin 8-1: A Technical Guide to its Antiviral Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral properties of Helioxanthin 8-1, a potent analogue of the natural product Helioxanthin. The document details its efficacy against Hepatitis B Virus (HBV), including its impact on viral replication and the underlying mechanism of action. Comprehensive experimental protocols and quantitative data are presented to support further research and development of this compound as a potential antiviral therapeutic.
Executive Summary
This compound has demonstrated significant antiviral activity against Hepatitis B Virus in vitro, including against lamivudine-resistant strains.[1] Its primary mechanism of action is unique, targeting host cell factors rather than viral enzymes.[1] The compound post-transcriptionally down-regulates the expression of hepatocyte nuclear factors (HNFs) HNF-4 and HNF-3, which are critical for HBV promoter activity.[1] This leads to a subsequent reduction in viral RNA transcription, protein expression, and ultimately, DNA replication.[1] Time-course studies have revealed that the inhibition of HBV RNA is the initial event, followed by a decrease in viral proteins and then DNA.[2] this compound exhibits a favorable selectivity index, indicating a promising window for therapeutic application.
Quantitative Antiviral and Cytotoxicity Data
The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against Hepatitis B Virus (HBV)
| Cell Line | Viral Component Measured | IC50 (µM) | Reference |
| HepG2(2.2.15) | Intracellular HBV DNA | 0.08 | [3] |
| HepG2(2.2.15) | 3.5-kb pregenomic RNA (pgRNA) | 0.3 ± 0.1 | [2] |
| HepG2(2.2.15) | 2.4/2.1-kb S-RNAs | 0.9 ± 0.1 | [2] |
| HepW10 | Intracellular HBV DNA | 0.4 ± 0.1 | [3] |
| HepD2 | Intracellular HBV DNA | 0.1 ± 0.05 | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/IC50 for HBV DNA) | Reference |
| HepG2(2.2.15) | MTT | ≈10 | >100 | [3] |
| HepG2 | MTT | 29 | N/A | [3] |
| HepW10 | MTT | 13 ± 4 | >30 | [3] |
| HepD2 | MTT | 12 ± 2 | >120 | [3] |
Mechanism of Action: Signaling Pathway
This compound's antiviral activity stems from its ability to modulate host cell transcription factors that are essential for HBV replication. The compound specifically down-regulates Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3) at a post-transcriptional level in HBV-producing cells.[1] This reduction in HNF levels diminishes their binding to the precore/core promoter and enhancer II regions of the HBV genome, thereby inhibiting viral gene transcription.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro antiviral effects.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in hepatic cell lines.
Materials:
-
HepG2 or HepG2(2.2.15) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% dimethylformamide)
-
ELISA plate reader
Procedure:
-
Seed HepG2 or HepG2(2.2.15) cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of detergent solution to each well to solubilize the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Quantification of HBV DNA (Southern Blot)
This protocol is for the detection and quantification of intracellular HBV DNA replication intermediates.
Materials:
-
HepG2(2.2.15) cells
-
Lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% NP-40)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Agarose
-
TAE buffer
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.5)
-
20x SSC buffer
-
Nylon membrane
-
[α-32P]dCTP-labeled HBV DNA probe
-
Hybridization buffer
-
Phosphorimager
Procedure:
-
Culture HepG2(2.2.15) cells in 6-well plates and treat with various concentrations of this compound for 3-5 days.
-
Harvest cells and lyse with lysis buffer.
-
Treat the lysate with Proteinase K to digest proteins.
-
Extract total DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the DNA pellet in TE buffer.
-
Separate the DNA samples (10-15 µg per lane) on a 1.2% agarose gel.
-
Depurinate the gel in 0.25 M HCl, then denature in denaturation solution, and finally neutralize in neutralization solution.
-
Transfer the DNA from the gel to a nylon membrane via capillary action using 20x SSC buffer.
-
UV cross-link the DNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at 65°C for 4-6 hours.
-
Add the radiolabeled HBV DNA probe and hybridize overnight at 65°C.
-
Wash the membrane with decreasing concentrations of SSC and increasing stringency to remove non-specific binding.
-
Expose the membrane to a phosphorimager screen and quantify the signals corresponding to HBV DNA intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).
Quantification of HBV RNA (Northern Blot)
This protocol is for the detection and quantification of the 3.5-kb and 2.4/2.1-kb HBV RNA transcripts.
Materials:
-
HepG2(2.2.15) cells
-
TRIzol reagent
-
Formaldehyde
-
MOPS buffer
-
Denaturing agarose gel
-
Nylon membrane
-
[α-32P]UTP-labeled HBV-specific riboprobe
-
Hybridization buffer
-
Phosphorimager
Procedure:
-
Treat HepG2(2.2.15) cells with this compound as described for the Southern blot.
-
Extract total RNA from the cells using TRIzol reagent.
-
Separate total RNA (10-20 µg per lane) on a 1.2% agarose gel containing 2.2 M formaldehyde.
-
Transfer the RNA to a nylon membrane and UV cross-link.
-
Pre-hybridize and then hybridize the membrane with a [α-32P]UTP-labeled HBV-specific riboprobe overnight at 68°C.
-
Perform stringent washes to remove the unbound probe.
-
Expose the membrane to a phosphorimager screen and quantify the bands corresponding to the 3.5-kb and 2.1/2.4-kb HBV RNA transcripts.
Quantification of HBV Core Protein (Western Blot)
This protocol is for the detection and quantification of the HBV core protein (HBcAg).
Materials:
-
HepG2(2.2.15) cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., rabbit anti-HBc)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
ECL chemiluminescence substrate
-
Chemiluminescence imager
Procedure:
-
Treat HepG2(2.2.15) cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HBc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imager.
-
Quantify the band intensity and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anti-HBV activity of a compound like this compound.
References
Helioxanthin 8-1: A Potent Inhibitor of Hepatitis B Virus Replication - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-Hepatitis B Virus (HBV) activity of helioxanthin 8-1, a novel analogue of the natural product helioxanthin. This document summarizes the quantitative data on its inhibitory effects, details the experimental protocols used to ascertain its efficacy, and visualizes its mechanism of action and experimental workflows.
Executive Summary
This compound has emerged as a potent inhibitor of HBV replication, demonstrating efficacy against both wild-type and lamivudine-resistant strains of the virus.[1][2][3][4] Its unique mechanism of action, which differs from currently approved anti-HBV therapeutics, targets the host cellular machinery essential for viral transcription.[1][3][5] Specifically, this compound post-transcriptionally down-regulates critical hepatocyte nuclear factors (HNFs), leading to a cascade of inhibitory effects on HBV RNA, protein, and ultimately, DNA synthesis.[1][3][5] This novel approach presents a promising new avenue for the development of anti-HBV drugs.
Quantitative Data on Anti-HBV Activity
The inhibitory potency and cytotoxicity of this compound have been evaluated in various HBV-producing cell lines. The following tables summarize the key quantitative data.
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2 (2.2.15) | IC₅₀ (HBV DNA) | 0.08 | [6] |
| IC₅₀ (HBV pgRNA) | 0.4 ± 0.2 | [6] | |
| IC₅₀ (HBV Core Protein) | 0.04 ± 0.01 | [6] | |
| CC₅₀ | ~10 | [6] | |
| HepW10 (Wild-type HBV) | IC₅₀ (HBV pgRNA) | 0.4 ± 0.2 | [6] |
| CC₅₀ | 13 ± 4 | [6] | |
| HepD2 (Lamivudine-resistant HBV) | IC₅₀ (HBV pgRNA) | 0.09 ± 0.02 | [6] |
| CC₅₀ | 12 ± 2 | [6] | |
| HBV-Met (Mouse Hepatocyte) | IC₅₀ (HBV DNA) | 0.3 ± 0.2 | [6][7] |
| IC₅₀ (HBV pgRNA) | 0.5 ± 0.1 | [6][7] | |
| IC₅₀ (HBV Protein) | 0.1 ± 0.1 | [6][7] | |
| HepG2 | CC₅₀ | 29 | [5][6] |
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound.
Mechanism of Action: Targeting Host Transcription Factors
This compound's antiviral activity stems from its ability to interfere with the host's transcriptional machinery that is co-opted by HBV for its replication. The compound selectively reduces the levels of hepatocyte nuclear factor 4α (HNF-4α) and hepatocyte nuclear factor 3β (HNF-3β) in HBV-producing cells.[3][5] This reduction occurs at a post-transcriptional level, suggesting an effect on protein synthesis or stability.[3][5] The depletion of these critical transcription factors leads to diminished activity of all HBV promoters, thereby suppressing the transcription of viral RNAs.[1][5][8] This initial block in RNA production subsequently leads to a reduction in viral protein synthesis and, consequently, a halt in HBV DNA replication.[1][3][5]
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-HBV activity of this compound.
Cell Culture
The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV, is a common model for these studies.
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin/Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.
-
Passaging: Cells should be passaged at approximately 80-85% confluency. After washing with PBS, cells are detached using a suitable reagent like Accutase.
Southern Blot Analysis for HBV DNA
This technique is used to detect and quantify HBV DNA replication intermediates.
-
DNA Extraction: Isolate low molecular weight DNA from treated and untreated HepG2.2.15 cells using a modified Hirt extraction method.
-
Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel.
-
Denaturation and Transfer: Depurinate the DNA in the gel with HCl, followed by denaturation with NaOH. Transfer the DNA to a nylon membrane (e.g., Hybond-N+) via capillary action overnight.
-
Hybridization: Pre-hybridize the membrane and then hybridize with a ³²P-labeled full-length HBV DNA probe overnight at 42°C.
-
Washing and Detection: Wash the membrane to remove unbound probe and expose it to X-ray film or a phosphorimager screen to visualize the HBV DNA bands.
Northern Blot Analysis for HBV RNA
This method is employed to measure the levels of HBV transcripts.
-
RNA Extraction: Extract total cellular RNA from cells using TRIzol reagent according to the manufacturer's protocol.
-
Formaldehyde-Agarose Gel Electrophoresis: Separate 5-10 µg of total RNA on a 1% agarose gel containing 2.2 M formaldehyde.
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane.
-
Hybridization: Hybridize the membrane with a DIG-labeled or ³²P-labeled HBV-specific riboprobe that detects the 3.5 kb pregenomic RNA and the 2.4/2.1 kb subgenomic RNAs.
-
Detection: Detect the hybridized probe using an appropriate detection system (e.g., chemiluminescence for DIG probes or autoradiography for radiolabeled probes).
Western Blot Analysis for HBV Core Protein
This technique is used to assess the expression of the HBV core protein (HBcAg).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE: Separate the protein lysates on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HBV core protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The general workflow for evaluating the anti-HBV activity of a compound like this compound is depicted below.
Caption: General Experimental Workflow.
Conclusion
This compound demonstrates significant promise as a lead compound for the development of a new class of anti-HBV drugs. Its potent inhibition of both wild-type and drug-resistant HBV, coupled with a novel mechanism of action that targets host transcription factors, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and similar compounds.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. ice-hbv.org [ice-hbv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound - tcsc3198 - Taiclone [taiclone.com]
A Technical Guide to the Post-Transcriptional Gene Regulation by Helioxanthin 8-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Helioxanthin 8-1, a potent antiviral compound. The focus is on its unique strategy of post-transcriptional gene regulation to inhibit Hepatitis B Virus (HBV) replication. This document outlines the core molecular interactions, presents key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, an analogue of the natural product helioxanthin, exhibits potent anti-HBV activity.[1][2] Its primary mechanism does not target the viral polymerase, as is common with many anti-HBV nucleoside analogues. Instead, this compound functions by post-transcriptionally downregulating key host hepatocyte nuclear factors (HNFs), specifically HNF-4α and HNF-3β.[1][2][3] This downregulation is selective for virus-harboring cells.[1][2] The reduction in the levels of these critical transcription factors leads to diminished activity of all HBV promoters.[1][2][4] Consequently, the transcription of viral RNA is blocked, which in turn prevents the synthesis of viral proteins and subsequent viral DNA replication.[1][2][5] Time-course analyses have confirmed that the inhibition of HBV RNA precedes the reduction in viral proteins and DNA.[1][2]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified across various studies. The following tables summarize these findings.
Table 1: In Vitro Antiviral Activity of this compound
| Virus/Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| HBV DNA | HepG2(2.2.15) | 0.08 | [1] |
| HBV DNA | HBV-Met | 0.3 ± 0.2 | [1] |
| HBV pgRNA | HepG2(2.2.15) | ~0.4 | [1] |
| HBV pgRNA | HBV-Met | 0.5 ± 0.1 | [1] |
| HBV Core Protein | HBV-Met | 0.1 ± 0.1 | [1] |
| HCV | - | 10 | [1] |
| HIV | - | 15 | [1] |
| HSV-1 | - | 1.2 | [1] |
| EBV | - | >25 | [1] |
| HPV | - | 5.8 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Selective Index (CC50/IC50 for HBV DNA) | Reference |
| HepG2(2.2.15) | ~10 | >100 | [1] |
| HepG2 | 29 | - | [1] |
| HepW10 | 13 ± 4 | - | [1] |
| HepD2 | 12 ± 2 | - | [1] |
Table 3: Time-Course of HBV Inhibition by this compound (2 µM)
| Time Point (hours) | Event | Reference |
| 18-24 | Significant decrease in viral RNA | [1] |
| >24 | Decrease in viral protein levels | [1] |
| ~48 | Decline in HBV DNA | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental approach taken to determine this mechanism.
Caption: Mechanism of this compound action in HBV-infected hepatocytes.
Caption: Workflow for elucidating this compound's antiviral mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of this compound.
-
Cell Line: HepG2(2.2.15) or other relevant cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
-
HBV DNA Analysis (Southern Blot)
This method is employed to quantify the levels of intracellular HBV DNA replicative intermediates.
-
Cell Line: HepG2(2.2.15) cells.
-
Procedure:
-
Culture HepG2(2.2.15) cells to confluence and treat with various concentrations of this compound.
-
After the treatment period, lyse the cells and extract the intracellular core-associated HBV DNA.
-
Separate the DNA fragments by electrophoresis on an agarose gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.
-
Wash the membrane to remove the unbound probe and expose it to X-ray film or a phosphorimager screen.
-
Quantify the signals corresponding to HBV relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.
-
HBV RNA Analysis (Northern Blot)
Used to measure the levels of HBV transcripts.
-
Cell Line: HepG2(2.2.15) cells.
-
Procedure:
-
Following treatment with this compound, extract total cellular RNA using a suitable method (e.g., TRIzol reagent).
-
Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled HBV-specific probe that can detect the 3.5 kb and 2.4/2.1 kb transcripts.
-
Wash the membrane and visualize the bands by autoradiography.
-
Normalize the HBV RNA signals to a housekeeping gene (e.g., GAPDH) to account for loading differences.
-
HBV Promoter Activity (Luciferase Reporter Assay)
This assay quantifies the effect of this compound on the activity of HBV promoters.
-
Cell Line: HepG2 cells.
-
Procedure:
-
Construct plasmids containing the firefly luciferase reporter gene under the control of different HBV promoters (preC/Cp, Xp, pSp, or Sp).
-
Co-transfect HepG2 cells with one of the HBV promoter-luciferase constructs and a Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
After the desired treatment duration, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the binding of nuclear factors to specific DNA sequences within the HBV promoters.
-
Cell Line: HepG2(2.2.15) cells.
-
Procedure:
-
Treat HepG2(2.2.15) cells with or without this compound.
-
Prepare nuclear extracts from the treated and untreated cells.
-
Synthesize and radiolabel double-stranded DNA oligonucleotides corresponding to the HNF-4 and HNF-3 binding sites in the HBV precore/core promoter/Enhancer II region.
-
Incubate the radiolabeled probes with the nuclear extracts in a binding reaction buffer.
-
For supershift assays, add specific antibodies against HNF-4 or HNF-3 to the reaction mixture.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography. A decrease in the shifted band in the this compound treated lane indicates reduced binding of the transcription factor.
-
References
- 1. 2.5. Detection of HBV core promoter activity by dual luciferase reporter assay [bio-protocol.org]
- 2. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. pubcompare.ai [pubcompare.ai]
The Impact of Helioxanthin 8-1 on Hepatocyte Nuclear Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin 8-1, a synthetic analogue of a natural product, has demonstrated potent antiviral activity against the Hepatitis B Virus (HBV). Its mechanism of action is distinct from current antiviral therapies, targeting the host's transcriptional machinery within hepatocytes. This technical guide provides an in-depth analysis of the effects of this compound on key hepatocyte nuclear transcription factors. It summarizes the quantitative data from seminal studies, offers detailed protocols for relevant experimental procedures, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in virology, hepatology, and drug development.
Introduction
Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While existing treatments can suppress viral replication, they rarely lead to a complete cure. The discovery of novel antiviral agents with unique mechanisms of action is therefore of paramount importance.
Helioxanthin, a natural lignan, and its analogues have been investigated for their biological activities. Among these, the analogue designated as 8-1 has emerged as a potent inhibitor of HBV replication.[1][2][3] Notably, this compound does not target the viral polymerase, the primary target of current nucleoside/nucleotide analogues. Instead, it modulates the activity of host-cell hepatocyte nuclear transcription factors that are essential for the transcription of viral genes.[1][2][3] This guide delves into the molecular interactions between this compound and these critical host factors.
Core Mechanism of Action
This compound exerts its anti-HBV effect by down-regulating the levels of specific hepatocyte nuclear transcription factors, namely Hepatocyte Nuclear Factor 4α (HNF-4α) and Hepatocyte Nuclear Factor 3β (HNF-3β) .[1][2] This down-regulation occurs at a post-transcriptional level, suggesting an effect on protein synthesis or stability rather than on gene transcription of these factors.[1] The reduction in the intracellular concentrations of HNF-4α and HNF-3β leads to decreased binding of these factors to their cognate recognition sites within the HBV enhancers and core promoter region.[1][2] This, in turn, suppresses the transcription of HBV messenger RNAs (mRNAs), ultimately leading to a reduction in viral protein synthesis and DNA replication.[1][2][3]
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for Helioxanthin 8-1 in Anti-Hepatitis B Virus (HBV) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the anti-HBV activity of Helioxanthin 8-1, a potent inhibitor of HBV replication. This document outlines the unique mechanism of action of this compound and provides step-by-step instructions for in vitro assays to determine its efficacy and cytotoxicity.
Introduction to this compound
This compound is an analogue of the natural product helioxanthin and has demonstrated significant in vitro activity against the Hepatitis B virus (HBV).[1][2] It has been shown to suppress HBV RNA and protein expression, as well as DNA replication of both wild-type and lamivudine-resistant HBV strains.[3][4][5] The compound exhibits a unique mechanism of action by post-transcriptionally down-regulating critical host transcription factors, HNF-3 and HNF-4, in HBV-producing cells.[6][7] This leads to a reduction in HBV promoter activity, thereby blocking viral gene expression and subsequent replication.[3][5][6][7]
Data Presentation
The following tables summarize the reported in vitro activity of this compound and provide a template for presenting experimental data.
Table 1: Reported In Vitro Activity of this compound
| Virus | EC₅₀ (µM) | Cell Line | Reference |
| HBV | >5 | HepG2 2.2.15 | [1][2] |
| HCV | >10 | - | [1][2] |
| HSV-1 | 1.4 | - | [1][2] |
| HIV | >15 | - | [1][2] |
Table 2: Template for Experimental Data Summary
| Compound | EC₅₀ (µM) (HBV DNA) | EC₅₀ (µM) (HBsAg) | EC₅₀ (µM) (HBeAg) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | |||||
| Lamivudine (Control) |
Experimental Protocols
This section provides detailed methodologies for the evaluation of this compound's anti-HBV activity and cytotoxicity in cell culture.
Protocol 1: Maintenance of HepG2 2.2.15 Cells
The HepG2 2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.
Materials:
-
HepG2 2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:4 or 1:5 ratio.
Protocol 2: Anti-HBV Efficacy Assay
This protocol describes the treatment of HepG2 2.2.15 cells with this compound and subsequent analysis of antiviral activity.
Materials:
-
HepG2 2.2.15 cells
-
This compound (dissolved in DMSO)
-
Lamivudine (positive control)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Lamivudine in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Include a "no drug" control with medium containing DMSO only.
-
Incubate the plate at 37°C with 5% CO₂ for 6 days.
-
On day 3, carefully remove the medium and replace it with fresh medium containing the respective concentrations of the compounds.
-
On day 6, collect the cell culture supernatant for HBsAg and HBeAg analysis (Protocol 4) and the cells for HBV DNA analysis (Protocol 3) and cytotoxicity assessment (Protocol 5).
Protocol 3: Quantification of Extracellular HBV DNA by qPCR
This protocol details the extraction and quantification of HBV DNA from the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 2
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract viral DNA from 100 µL of cell culture supernatant using a DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in 50 µL of elution buffer.
-
Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers and probe, and 5 µL of the extracted DNA.
-
Perform qPCR using a standard thermal cycling protocol.
-
Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.
-
Calculate the EC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.
Protocol 4: Quantification of HBsAg and HBeAg by ELISA
This protocol describes the measurement of secreted HBV antigens in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 2
-
HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Use commercially available HBsAg and HBeAg ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, add the cell culture supernatants to the antibody-coated microplate wells.
-
Incubate and wash the wells.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the antigen concentrations based on a standard curve.
-
Determine the EC₅₀ values for the inhibition of HBsAg and HBeAg secretion.
Protocol 5: Cytotoxicity Assay
This protocol assesses the toxicity of this compound on the host cells.
Materials:
-
Cells from Protocol 2
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Sulforhodamine B (SRB) assay kit
-
Luminometer or microplate reader
Procedure (using CellTiter-Glo®):
-
After collecting the supernatant on day 6 of the efficacy assay (Protocol 2), allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the "no drug" control.
-
Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Experimental Workflow for Anti-HBV Assay
Caption: General experimental workflow for evaluating the anti-HBV activity of this compound.
References
Application Notes and Protocols: Unveiling the Anti-HBV Potential of Helioxanthin 8-1 in a HepG2 (2.2.15) Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. The limitations of current antiviral therapies, including the emergence of drug resistance, underscore the urgent need for novel therapeutic agents with unique mechanisms of action. Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has emerged as a promising anti-HBV agent with a distinct mode of action.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound in the well-established HepG2 (2.2.15) cell culture model, a human hepatoblastoma cell line that stably replicates and expresses HBV proteins.[1]
This compound exhibits potent and selective inhibition of HBV replication by targeting host cellular factors essential for viral transcription.[1][3] Unlike conventional nucleoside/nucleotide analogues that target the viral polymerase, this compound post-transcriptionally down-regulates the expression of crucial hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3.[1][4] This reduction in HNF levels leads to diminished activity of HBV promoters, consequently suppressing the transcription of viral RNA and subsequent protein and DNA synthesis.[1][5] This unique mechanism of action makes this compound an attractive candidate for further investigation and development.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in HepG2 and HepG2 (2.2.15) cell lines.
Table 1: Anti-HBV Activity of this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2 (2.2.15) | IC₅₀ (HBV DNA) | 0.08 | [1] |
| HepG2 (2.2.15) | IC₅₀ (HBV Promoter Activity) | 0.08 - 0.1 | [1] |
| HepG2 | IC₅₀ (HBV Promoter Activity) | > 1 | [6] |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication or promoter activity.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2 (2.2.15) | CC₅₀ | ~10 | [1] |
| HepG2 | CC₅₀ | 29 | [1][6] |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-HBV activity and cytotoxicity of this compound are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of this compound.
Materials:
-
HepG2 or HepG2 (2.2.15) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO
-
ELISA plate reader
Procedure:
-
Seed HepG2 or HepG2 (2.2.15) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the detergent solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate overnight at 37°C in the dark.[7]
-
Measure the absorbance at 570 nm using an ELISA plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 2: Southern Blot Analysis for Intracellular HBV DNA
This protocol is used to quantify the levels of intracellular HBV DNA replicative intermediates.
Materials:
-
Treated and untreated HepG2 (2.2.15) cells
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1% SDS, 100 µg/mL Proteinase K)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Denaturing solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralizing solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.4)
-
20x SSC buffer
-
Nylon membrane
-
UV crosslinker
-
³²P-labeled HBV DNA probe
-
Hybridization buffer
-
Wash buffers (varying stringencies)
-
Phosphorimager
Procedure:
-
Harvest the treated and untreated HepG2 (2.2.15) cells.
-
Extract total DNA using the lysis buffer followed by phenol:chloroform extraction and ethanol precipitation.
-
Quantify the extracted DNA.
-
Digest an equal amount of DNA (e.g., 10 µg) with a restriction enzyme that does not cut the HBV genome (e.g., HindIII) to linearize any integrated HBV DNA.
-
Separate the DNA fragments by electrophoresis on a 1.2% agarose gel.[4]
-
Denature the DNA in the gel by soaking it in denaturing solution for 1 hour.[4]
-
Neutralize the gel by soaking it in neutralizing solution for 1 hour.[4]
-
Transfer the DNA from the gel to a nylon membrane using capillary transfer with 20x SSC buffer.[4]
-
Fix the DNA to the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer at 65°C for at least 1 hour.
-
Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe overnight at 65°C.
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Expose the membrane to a phosphorimager screen and analyze the signals corresponding to HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).[1]
Protocol 3: Northern Blot Analysis for HBV RNA
This protocol is used to measure the levels of HBV transcripts (3.5 kb, 2.4 kb, and 2.1 kb).
Materials:
-
Treated and untreated HepG2 (2.2.15) cells
-
TRIzol reagent or equivalent for RNA extraction
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
RNA loading buffer
-
Nylon membrane
-
³²P-labeled HBV-specific riboprobe
-
Hybridization and wash buffers
Procedure:
-
Extract total RNA from treated and untreated HepG2 (2.2.15) cells using TRIzol reagent according to the manufacturer's instructions.[5]
-
Quantify the extracted RNA.
-
Separate an equal amount of RNA (e.g., 10-20 µg) on a 1.2% agarose gel containing 2.2 M formaldehyde.[5]
-
Transfer the RNA from the gel to a nylon membrane.
-
Fix the RNA to the membrane by UV crosslinking.
-
Pre-hybridize and hybridize the membrane with a ³²P-labeled HBV-specific riboprobe that can detect all major viral transcripts.
-
Wash the membrane under stringent conditions.
-
Visualize and quantify the HBV RNA transcripts using a phosphorimager.
Protocol 4: Western Blot Analysis for HBV Core Protein (HBcAg)
This protocol is used to determine the expression level of the HBV core protein.
Materials:
-
Treated and untreated HepG2 (2.2.15) cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HBV core protein (anti-HBc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated HepG2 (2.2.15) cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HBcAg overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.
Mandatory Visualizations
Signaling Pathway of this compound in HBV Inhibition
Caption: Mechanism of HBV inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anti-HBV activity.
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HBV Drugs: Progress, Unmet Needs, and New Hope [mdpi.com]
- 3. ice-hbv.org [ice-hbv.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Application Note: Determining the Effective Concentration of Helioxanthin 8-1 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helioxanthin 8-1, an analogue of the natural product Helioxanthin, has demonstrated significant in vitro antiviral activity, particularly against the Hepatitis B Virus (HBV).[1][2] It represents a promising compound for antiviral drug development due to its unique mechanism of action that differs from currently approved HBV therapeutics.[3] This document provides detailed protocols and data to guide researchers in determining the effective and cytotoxic concentrations of this compound in relevant cell culture models.
Mechanism of Action
This compound inhibits HBV replication through a novel mechanism. Instead of directly targeting the viral polymerase, it post-transcriptionally down-regulates critical host hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.[3] These transcription factors are essential for initiating the transcription of viral RNA.[3][4] By reducing the levels of these factors in virus-harboring cells, this compound diminishes HBV promoter activity, which in turn blocks viral gene expression and subsequent replication.[3][5] This leads to a reduction in viral RNA, proteins, and DNA.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pnas.org [pnas.org]
- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
Helioxanthin 8-1: Solubility and Preparation for Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helioxanthin 8-1, an analogue of the natural product helioxanthin, has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).[1] Its unique mechanism of action, which involves the post-transcriptional down-regulation of critical hepatocyte nuclear transcription factors, makes it a compound of interest for further investigation in antiviral drug development.[1] This document provides detailed information on the solubility of this compound and a comprehensive protocol for its preparation for use in cell-based assays.
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).[2][3] Proper solubilization is critical for achieving accurate and reproducible results in cell-based assays. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mM | - | [3] |
| DMSO | 10 mg/mL (26.57 mM) | Requires sonication for complete dissolution. It is important to use hygroscopic DMSO that is newly opened as it significantly impacts the solubility of the product. | [2][4] |
| Aqueous Solutions | Insoluble | Not recommended for initial stock solution preparation. |
Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile cell culture medium appropriate for the cell line being used
-
Pipettes and sterile, filtered pipette tips
Experimental Protocol: Preparation of Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Experimental Protocol: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental and control wells.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.
Below is a diagram illustrating the workflow for preparing this compound for cell-based assays.
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Inhibition of HBV Replication
This compound inhibits Hepatitis B Virus (HBV) replication through a unique mechanism that targets host cell transcription factors.[1] It does not directly target the viral polymerase, unlike many conventional anti-HBV drugs.[1] The proposed signaling pathway is as follows:
-
Entry into Hepatocyte: this compound enters the HBV-infected liver cell.
-
Down-regulation of Transcription Factors: The compound causes a post-transcriptional down-regulation of key hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.[1]
-
Inhibition of HBV Promoter Activity: The reduction in HNF levels leads to decreased binding of these transcription factors to the HBV promoters.[1][6]
-
Suppression of Viral Gene Expression: This diminished promoter activity results in the suppression of HBV RNA transcription, leading to lower levels of viral proteins and, subsequently, inhibition of viral DNA replication.[1][7]
The following diagram visualizes the signaling pathway of this compound's anti-HBV activity.
Caption: Anti-HBV mechanism of this compound.
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc3198 - Taiclone [taiclone.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Note and Protocol: Quantifying the Inhibitory Effect of Helioxanthin 8-1 on HBV Core Protein Expression via Western Blot
Audience: Researchers, scientists, and drug development professionals involved in hepatitis B virus (HBV) research and antiviral drug discovery.
Abstract: The hepatitis B virus (HBV) core protein (HBcAg), a 21 kDa protein that forms the viral nucleocapsid, is essential for multiple stages of the viral life cycle, including genome encapsidation and reverse transcription[1]. Consequently, HBcAg is a critical target for antiviral therapies. Helioxanthin 8-1, an analogue of a natural product, has demonstrated potent anti-HBV activity with minimal cytotoxicity[2][3]. Its unique mechanism involves the post-transcriptional downregulation of host transcription factors essential for viral promoter activity, leading to a reduction in viral RNA, DNA, and protein synthesis[2][4][5]. This application note provides a detailed protocol for using quantitative Western blotting to measure the dose-dependent inhibition of HBV core protein expression in HBV-producing cells treated with this compound.
Mechanism of Action: this compound
This compound suppresses HBV replication by diminishing viral gene expression. It achieves this by reducing the levels of crucial host hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, through a post-transcriptional mechanism[2][3]. This downregulation specifically occurs in virus-harboring cells. The reduction in these transcription factors leads to decreased activity of all HBV promoters, which in turn blocks the transcription of viral RNAs. The subsequent decrease in viral protein levels, including the core protein, disrupts the viral life cycle by preventing the assembly of new viral capsids and aborting reverse transcription[2].
Caption: Mechanism of this compound antiviral activity.
Experimental Protocol
This protocol details the procedure for treating HBV-producing cells with this compound and subsequently quantifying the expression of HBV core protein using Western blot.
1. Materials and Reagents
-
Cell Line: HepG2.2.15 cell line (stably expressing HBV).
-
Compound: this compound.
-
Antibodies:
-
Primary Antibody: Mouse anti-Hepatitis B Virus Core Antigen (HBcAg) monoclonal antibody (e.g., clone C1, Abcam ab8637 or Thermo Fisher MA1-7607)[6].
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, G418.
-
Reagents for Lysis: RIPA buffer with protease inhibitor cocktail.
-
Reagents for Protein Quantification: BCA Protein Assay Kit.
-
Reagents for SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Reagents for Transfer: PVDF membrane, methanol, transfer buffer (Tris, glycine).
-
Reagents for Immunoblotting: Blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-buffered saline with Tween-20).
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence detection.
2. Step-by-Step Methodology
Step 2.1: Cell Culture and Treatment
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
Step 2.2: Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer (containing protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
Step 2.3: SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Step 2.4: Protein Transfer
-
Activate a PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in the transfer apparatus.
-
Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
Step 2.5: Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HBcAg antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., β-actin).
Step 2.6: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range and not saturated[7][8].
-
Perform densitometry analysis using image analysis software (e.g., ImageJ).
-
Quantify the band intensity for HBcAg (~21 kDa) and the loading control for each lane.
-
Normalize the HBcAg signal to the corresponding loading control signal to correct for loading variations[9][10].
-
Calculate the percentage inhibition relative to the vehicle-treated control.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. pnas.org [pnas.org]
- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. virosin.org [virosin.org]
- 6. Hepatitis B Virus Core Antigen Monoclonal Antibody (1-5) (MA1-7607) [thermofisher.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
Application Notes and Protocols: Evaluating Helioxanthin 8-1 using the Duck Hepatitis B Virus (DHBV) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Duck Hepatitis B Virus (DHBV) serves as a critical preclinical model for human Hepatitis B Virus (HBV) research.[1][2][3][4] Both viruses, belonging to the hepadnavirus family, share significant similarities in their genomic organization, replication strategy, and hepatocyte tropism.[3] This makes the DHBV model invaluable for the initial screening and mechanistic evaluation of novel antiviral compounds. Helioxanthin, a natural product, and its analogues have demonstrated inhibitory effects against a variety of viruses.[5][6] A novel analogue, Helioxanthin 8-1, has shown potent anti-HBV activity with minimal cytotoxicity.[5][6] This document provides detailed protocols for utilizing the DHBV model to evaluate the antiviral efficacy and mechanism of action of this compound.
This compound exhibits a unique antiviral mechanism by suppressing HBV RNA and protein expression, as well as DNA replication.[5][6] Time-course analyses have revealed that the compound first blocks RNA expression, followed by a reduction in viral proteins and subsequently viral DNA.[5][6] The proposed mechanism involves the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.[5][6] This downregulation diminishes HBV promoter activity, leading to a cascade of inhibitory effects on viral gene expression and replication.[5][6]
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | EC50 (µM) | Cytotoxicity (CC50 in HepG2 2.2.15 cells) (µM) | Selectivity Index (SI) | Reference |
| HBV | >5 | 42.3 | >8.5 | [7] |
| HCV | >10 | Not Reported | Not Applicable | [7] |
| HSV-1 | 1.4 | Not Reported | Not Applicable | [7] |
| HIV | >15 | Not Reported | Not Applicable | [7] |
Table 2: Effect of this compound on DHBV Replication
| Treatment | DHBV DNA Reduction | DHBV Protein Reduction | Reference |
| This compound | Effective Inhibition | Significant Reduction | [7][8] |
| This compound + 3TC | Additive Anti-DHBV Activity | Not Reported | [7][8] |
Visualizations
Caption: DHBV Replication Cycle in Hepatocytes.
Caption: Proposed Mechanism of this compound.
Caption: Experimental Workflow for Evaluation.
Experimental Protocols
Isolation and Culture of Primary Duck Hepatocytes (PDHs)
This protocol is adapted from established methods for isolating primary hepatocytes.[9][10][11]
Materials:
-
1-day-old DHBV-free Pekin ducklings
-
L-15 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Collagenase type IV solution
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)
-
Collagen-coated culture plates
Protocol:
-
Anesthetize a 1-day-old duckling and surgically expose the liver.
-
Perfuse the liver via the portal vein with perfusion buffer to wash out the blood, followed by perfusion with collagenase solution to digest the extracellular matrix.
-
Excise the liver and gently disperse the cells in L-15 medium.
-
Filter the cell suspension through a sterile cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation and resuspend in L-15 medium.
-
Determine cell viability using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
DHBV Infection and this compound Treatment
Materials:
-
Cultured PDHs
-
DHBV-positive duck serum (as a source of virus)
-
This compound (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1% in culture)
-
Maintenance medium (L-15 with 2% FBS and antibiotics)
Protocol:
-
After 24 hours of plating, replace the medium with fresh medium containing DHBV inoculum.
-
Incubate for 16-24 hours to allow for viral entry.
-
Remove the inoculum and wash the cells with PBS to remove unbound virus.
-
Add maintenance medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 3, 6, or 9 days), changing the medium with fresh compound every 3 days.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14]
Materials:
-
PDHs treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Analysis of DHBV DNA Replicative Intermediates by Southern Blot
This protocol allows for the detection and quantification of different forms of viral DNA.[15][16][17][18]
Materials:
-
Treated and untreated infected PDHs
-
Cell lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel
-
Southern blot apparatus
-
Nylon membrane
-
32P-labeled DHBV DNA probe
-
Hybridization buffer
Protocol:
-
Harvest the cells and extract total intracellular DNA using a Hirt extraction method to enrich for extrachromosomal DNA.[9]
-
Treat the DNA samples with proteinase K and perform phenol:chloroform extraction followed by ethanol precipitation.
-
Separate the different forms of DHBV DNA (relaxed circular, double-stranded linear, and single-stranded) by electrophoresis on an agarose gel.[16]
-
Transfer the DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled DHBV DNA probe.
-
Wash the membrane to remove unbound probe and expose it to an X-ray film or a phosphorimager screen.
-
Quantify the band intensities to determine the relative amounts of each viral DNA species.
Analysis of DHBV Proteins by Western Blot
This protocol is used to detect and quantify viral proteins.[19][20][21]
Materials:
-
Treated and untreated infected PDHs
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies against DHBV core and surface antigens
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for DHBV proteins.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry to quantify the protein levels relative to a loading control (e.g., β-actin).
References
- 1. Duck hepatitis B virus (DHBV) as a model for understanding hepadnavirus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avian hepatitis B viruses: Molecular and cellular biology, phylogenesis, and host tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duck Hepatitis B Virus (DHBV) Infection Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. pnas.org [pnas.org]
- 6. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - tcsc3198 - Taiclone [taiclone.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Developmental Changes of Duckling Liver and Isolation of Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ab :: Animal Bioscience [animbiosci.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ice-hbv.org [ice-hbv.org]
- 18. ice-hbv.org [ice-hbv.org]
- 19. researchgate.net [researchgate.net]
- 20. Biochemical and immunological characterization of the duck hepatitis B virus envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Hydrophobic Domain in the Large Envelope Protein Is Essential for Fusion of Duck Hepatitis B Virus at the Late Endosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Helioxanthin 8-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin 8-1, an analogue of the natural product helioxanthin, has demonstrated significant biological activity, including antiviral properties.[1][2][3] Understanding its cytotoxic profile is crucial for evaluating its therapeutic potential and safety. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC assay for apoptosis detection. Additionally, a summary of reported cytotoxicity data and a diagram of its proposed mechanism of action are included to provide a comprehensive overview for researchers.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for this compound in various cell lines. This data is essential for designing experiments and selecting appropriate concentration ranges for in vitro studies.
| Cell Line | Assay Method | CC50 (µM) | Reference |
| HepG2(2.2.15) | MTT Assay | ≈10 | [1] |
| HepG2 | MTT Assay | 29 | [1] |
| HepW10 | Not Specified | 13 ± 4 | [1] |
| HepD2 | Not Specified | 12 ± 2 | [1] |
| Vero | Cell Counting Kit-8 | >100 (cell viability at 70.6 ± 2.4% at 100 µM) | [4] |
| dstet5 | Not Specified | 18 - 45 | [4][5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cells
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization:
-
For adherent cells: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
For suspension cells: Centrifuge the plate, remove the supernatant, and then add 100-150 µL of solubilization solution.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6][7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[4][9]
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cells
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[1][2][10][11]
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cell culture medium
-
6-well plates or culture flasks
-
Adherent or suspension cells
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks. Once they reach the desired confluency, treat them with different concentrations of this compound for the desired duration. Include a vehicle control.
-
Cell Harvesting:
-
For suspension cells: Collect the cells by centrifugation.
-
For adherent cells: Gently trypsinize the cells and collect them, including any floating cells from the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound Cytotoxicity
This compound has been shown to suppress Hepatitis B Virus (HBV) replication by down-regulating critical host transcription factors, specifically Hepatocyte Nuclear Factor 4α (HNF-4α) and HNF-3β, through a post-transcriptional mechanism.[3] This disruption of essential host factors can lead to cellular stress and cytotoxicity, particularly in cells heavily reliant on these transcription factors for their function and proliferation.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols for the Long-Term Stability of Helioxanthin 8-1 for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and detailed protocols for assessing the long-term stability of Helioxanthin 8-1, a potent antiviral compound. Adherence to these guidelines will ensure the integrity and reliability of research data generated using this compound.
Introduction to this compound
This compound is a synthetic analogue of the natural product Helioxanthin. It has demonstrated significant in vitro activity against a range of viruses, most notably the Hepatitis B Virus (HBV). Its mechanism of action involves the suppression of HBV replication by down-regulating host hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3. These transcription factors are crucial for the activity of HBV promoters, and their inhibition leads to a reduction in viral RNA and subsequent viral protein and DNA synthesis. Given its potential as a research tool and therapeutic lead, understanding its stability is critical for its effective use.
Recommended Storage Conditions
To maintain the integrity and biological activity of this compound, proper storage is imperative. The following conditions are recommended based on available data from suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder (Solid) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. If stock solutions are prepared, they should be stored under the conditions specified above.
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound for research purposes, a combination of chemical and biological assays should be performed. The following protocols are based on established guidelines for stability testing of chemical compounds.
Protocol 1: Chemical Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a forced degradation study to assess the intrinsic chemical stability of this compound and to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To determine the degradation profile of this compound under various stress conditions and to validate an HPLC method that can separate the intact drug from its degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies: Expose the this compound solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid powder or a solution of this compound at an elevated temperature (e.g., 70°C) for a specified period.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
HPLC Method Development and Validation:
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a photodiode array detector is recommended to monitor peak purity).
-
Injection Volume: 10 µL.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the peak for intact this compound from any degradation products.
-
-
Data Analysis: Analyze the chromatograms from the stressed samples to determine the percentage of degradation. The peak area of this compound will decrease as it degrades. New peaks corresponding to degradation products may appear.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | As per ICH Q1B |
Workflow for Chemical Stability Assessment
References
Troubleshooting & Optimization
Helioxanthin 8-1 Cytotoxicity: A Technical Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Helioxanthin 8-1 across various cancer cell lines. This resource offers a compilation of available data, detailed experimental protocols, and troubleshooting guidance to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known spectrum of cytotoxic activity for this compound against cancer cell lines?
A1: Currently, the documented cytotoxic activity of this compound is primarily reported in liver cancer cell lines, largely due to extensive research into its potent anti-Hepatitis B Virus (HBV) properties. Data on a broader range of cancer cell lines is limited in publicly available literature.
Q2: What are the reported CC50/IC50 values for this compound?
A2: The 50% cytotoxic concentration (CC50) values are available for several liver-derived cell lines. It is important to note that CC50 values may differ from IC50 (50% inhibitory concentration) values, which are more specific to growth inhibition. The available data is summarized in the table below.
Q3: What is the proposed mechanism of action for this compound's cytotoxic effects?
A3: The primary established mechanism of action for this compound is in the context of its antiviral activity, where it down-regulates hepatocyte nuclear factor 4 (HNF-4) and HNF-3.[1] This leads to the suppression of HBV promoter activity and inhibits viral replication.[1] While the precise signaling pathways for its anticancer cytotoxicity are not fully elucidated, related lignan compounds have been shown to induce apoptosis and cell cycle arrest through various pathways, including the PI3K/Akt/mTOR pathway.
Q4: Are there any known instances of resistance to this compound?
A4: The current body of literature does not extensively cover resistance mechanisms to this compound in cancer cells. As with many cytotoxic compounds, potential resistance mechanisms could involve alterations in drug influx/efflux pumps, mutations in target proteins, or activation of pro-survival signaling pathways.
Data on Cytotoxicity of this compound
The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | Cell Type | Assay | Value (µM) | Citation |
| HepG2(2.2.15) | Human Liver Carcinoma (HBV-transfected) | Methylene Blue | ~10 (CC50) | [2] |
| HepG2 | Human Liver Carcinoma | Methylene Blue | 29 (CC50) | [2] |
| HepW10 | Not Specified | Not Specified | 13 ± 4 (CC50) | [2] |
| HepD2 | Not Specified | Not Specified | 12 ± 2 (CC50) | [2] |
| dstet5 | Not Specified | Not Specified | 18 - 45 (CC50) | [3] |
| Vero | Monkey Kidney Epithelial | Not Specified | >100 (Non-cytotoxic) | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Methylene Blue Assay for Cytotoxicity
This assay provides a colorimetric estimation of cell number.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Methylene Blue solution (0.5% w/v in 50% ethanol)
-
Wash solution (e.g., PBS)
-
Elution buffer (e.g., 1% Sarkosyl or 0.1 N HCl in ethanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation and Staining:
-
After the treatment period, remove the medium and gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol or 4% paraformaldehyde for 15 minutes at room temperature.
-
Remove the fixative and allow the plate to air dry.
-
Add 50 µL of Methylene Blue solution to each well and incubate for 30 minutes at room temperature.
-
-
Washing and Elution:
-
Remove the Methylene Blue solution and wash the plate with distilled water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of elution buffer to each well and incubate for 30 minutes at room temperature on a shaker to elute the dye.
-
-
Measurement:
-
Read the absorbance at a wavelength of 650 nm.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a calibrated multichannel pipette. |
| Low signal or no dose-response | - Compound is not cytotoxic to the cell line at the tested concentrations- Incorrect drug concentration- Insufficient incubation time | - Test a wider and higher range of concentrations.- Verify the concentration of the stock solution.- Extend the incubation period (e.g., 72 hours). |
| Precipitation of this compound in the medium | - Poor solubility of the compound at high concentrations | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect the medium for any precipitation before adding to the cells. |
| Inconsistent formazan crystal formation (MTT assay) | - Cell density is too high or too low- Contamination | - Optimize cell seeding density for linear MTT reduction.- Regularly check cell cultures for any signs of contamination. |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming poor solubility of Helioxanthin 8-1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Helioxanthin 8-1, focusing on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a light yellow to yellow solid.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H12N2O6 | [1][2][3] |
| Molecular Weight | 376.32 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Purity (HPLC) | >98% | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?
A2: this compound has poor aqueous solubility.[4] The recommended method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock solution with your aqueous buffer.[5][6][7] For some compounds, a 1:10 dilution of a DMF stock into PBS has been suggested to reach a solubility of approximately 1 mg/mL.[6]
Q3: What are the common issues when preparing aqueous solutions of this compound from a DMSO stock?
A3: A common issue is precipitation of the compound upon dilution into the aqueous buffer. This occurs because the overall solvent composition can no longer maintain the solubility of the hydrophobic compound.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[8][9][10][11] The choice of method depends on the specific requirements of your experiment.
| Method | Description | Potential Advantages |
| Co-solvents | A water-miscible solvent is added to the aqueous solution to reduce the interfacial tension.[8][11][12] | Simple to implement for in vitro studies. |
| Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[9][10] | Can significantly increase solubility. |
| Cyclodextrins | These form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment.[13] | Can improve stability and bioavailability. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[9][13] | Can improve dissolution rate and bioavailability.[14] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at a solid state.[9][12] | Enhances wettability and dissolution rate. |
Q5: What is the known mechanism of action for this compound?
A5: this compound has demonstrated potent anti-Hepatitis B Virus (HBV) activity.[15][16] Its mechanism of action involves the suppression of HBV replication by reducing the binding of hepatocyte nuclear factors 3 and 4 to the HBV replication machinery.[15][17]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Problem 1: My this compound precipitates out of solution after diluting the DMSO stock into my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final organic solvent concentration is too low. | Decrease the dilution factor. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. |
| Buffer properties are unfavorable. | Optimize the pH of your aqueous buffer. For some compounds, adjusting the pH can significantly impact solubility.[8][9] |
| Compound has reached its solubility limit. | Consider using one of the solubility enhancement techniques described in the FAQ section, such as adding a low concentration of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) or using cyclodextrins.[10] |
Problem 2: I am observing cellular toxicity that I suspect is due to the solvent and not this compound.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Prepare a more concentrated stock solution of this compound in DMSO so that the final concentration of DMSO in your cell culture medium is below the toxic threshold (typically <0.5%). |
| The chosen organic solvent is toxic to your cell line. | Test the toxicity of different biocompatible organic solvents (e.g., ethanol, polyethylene glycol) to find a suitable alternative to DMSO. |
Problem 3: My experimental results are inconsistent, and I suspect issues with the this compound solution.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the stock solution. | Ensure your this compound is fully dissolved in the organic solvent before diluting. Gentle warming or sonication can sometimes aid dissolution. |
| Degradation of the compound in solution. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light if the compound is light-sensitive. |
| Precipitation over time. | Visually inspect your final solution for any signs of precipitation before adding it to your experiment. If precipitation is observed, the solution is not suitable for use. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation using a Co-solvent System
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Working Solution Preparation (with Co-solvent):
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
In a separate sterile tube, mix the aqueous buffer with a biocompatible co-solvent (e.g., ethanol, polyethylene glycol 400). A typical starting point is a 9:1 or 8:2 ratio of buffer to co-solvent.
-
Add the this compound DMSO stock solution to the buffer/co-solvent mixture to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Vortex gently to mix.
-
Protocol 2: Preparation of a this compound Formulation using a Surfactant
-
Stock Solution Preparation:
-
Follow step 1 of Protocol 1 to prepare a concentrated DMSO stock of this compound.
-
-
Surfactant-Containing Buffer Preparation:
-
Prepare your desired aqueous buffer.
-
Add a small amount of a sterile-filtered surfactant stock solution (e.g., 10% Tween® 80) to the buffer to achieve a final surfactant concentration typically in the range of 0.01% to 0.1%.
-
Mix thoroughly.
-
-
Working Solution Preparation:
-
Slowly add the this compound DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate the formation of micelles.
-
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. file.chemscene.com [file.chemscene.com]
- 3. biocrick.com [biocrick.com]
- 4. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hz-5701B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 15. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Helioxanthin 8-1 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Helioxanthin 8-1 to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antiviral agent, particularly against the Hepatitis B Virus (HBV). Its primary mechanism of action is the post-transcriptional down-regulation of host hepatocyte nuclear factors, specifically HNF-4α and HNF-3.[1][2] This reduction in critical transcription factors leads to diminished HBV promoter activity, thereby blocking viral gene expression and replication.[1][3][4] This mechanism is distinct from many other anti-HBV compounds that typically target the viral polymerase.[1]
Q2: What are the known off-target effects of this compound?
A2: Current research indicates that this compound exhibits some level of cytotoxicity, which appears to be more pronounced in HBV-producing cells compared to their non-infected parental cells.[1] This suggests a degree of selectivity. However, a comprehensive profile of specific off-target interactions is not yet fully characterized. Given its mechanism of modulating host transcription factors, potential off-target effects could theoretically involve the unintended regulation of host genes that are also under the control of HNF-4α and HNF-3.
Q3: How can I determine the optimal dosage of this compound for my experiments while minimizing cytotoxicity?
A3: The optimal dosage will be cell-type and experiment-specific. It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for its antiviral activity and the half-maximal cytotoxic concentration (CC50) for your specific cell line. The therapeutic index (TI), calculated as CC50/EC50, will provide a quantitative measure of the compound's safety margin. A higher TI is desirable.
Q4: I am observing significant cytotoxicity in my cell cultures even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
A4: Significant cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the effects of this compound.
-
Prolonged Exposure: Continuous exposure might lead to cumulative toxic effects.
-
Off-Target Effects: The compound might be affecting essential cellular pathways.
Troubleshooting Steps:
-
Confirm CC50: Re-evaluate the CC50 in your specific cell line using a sensitive cell viability assay.
-
Reduce Exposure Time: Consider shorter incubation times with the compound.
-
Use a Lower, Sub-optimal Dose: If complete viral inhibition is not required for your endpoint, a lower dose might still provide significant effects with reduced toxicity.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death, which can provide insights into the off-target effects.
Q5: How can I investigate potential off-target effects related to the modulation of host transcription factors?
A5: To investigate off-target effects stemming from the down-regulation of HNF-4α and HNF-3, you can perform the following experiments:
-
RNA-Sequencing (RNA-Seq): Compare the global gene expression profiles of cells treated with this compound to untreated controls. This will identify host genes that are significantly up- or down-regulated.
-
Quantitative PCR (qPCR): Validate the RNA-Seq data by measuring the expression of specific, known target genes of HNF-4α and HNF-3 that are unrelated to the viral life cycle.
-
Western Blotting: Analyze the protein levels of the identified off-target genes to confirm that the changes in mRNA levels translate to changes in protein expression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in experimental results | Inconsistent compound concentration, cell seeding density, or incubation times. | Ensure precise and consistent experimental parameters. Use freshly prepared compound dilutions for each experiment. |
| Loss of antiviral efficacy over time | Compound degradation or development of cellular resistance. | Store the compound as recommended and prepare fresh stock solutions regularly. Monitor for any shifts in EC50 over multiple passages. |
| Unexpected morphological changes in cells | Cytotoxicity or off-target effects on cellular structure. | Perform detailed microscopy to document changes. Correlate these changes with data from viability and apoptosis assays. |
| Discrepancy between antiviral activity and cytotoxicity data | Issues with the assays used. | Validate your antiviral and cytotoxicity assays with appropriate positive and negative controls. Ensure the chosen assays are compatible with your cell type and experimental conditions. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against HBV
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA) | HepG2(2.2.15) | ~0.1 µM | [1] |
| EC50 (HBV RNA) | HepG2(2.2.15) | ~0.1 µM | [1] |
| CC50 | HepG2(2.2.15) | >10 µM | [1] |
| CC50 | HepG2 | >10 µM | [1] |
Note: The provided values are approximate and may vary depending on the specific experimental conditions. It is highly recommended to determine these values in your own experimental setup.
Experimental Protocols
Protocol 1: Determination of EC50 and CC50
This protocol outlines the general steps to determine the effective and cytotoxic concentrations of this compound.
-
Cell Seeding: Seed your target cells (e.g., HepG2.2.15 for antiviral activity, and a control cell line for cytotoxicity) in 96-well plates at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: After 24 hours, replace the medium with the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 3-6 days).
-
Assessment of Antiviral Activity (EC50):
-
Harvest the supernatant to quantify secreted viral antigens (e.g., HBsAg) by ELISA.
-
Lyse the cells to extract intracellular viral DNA or RNA for quantification by qPCR or Southern/Northern blot, respectively.[1]
-
-
Assessment of Cytotoxicity (CC50):
-
Use a cell viability assay such as MTT, XTT, or a commercial kit (e.g., CellTiter-Glo®) to measure the metabolic activity of the cells.
-
-
Data Analysis: Plot the percentage of inhibition (for antiviral activity) or the percentage of viability (for cytotoxicity) against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 and CC50 values.
Protocol 2: Off-Target Gene Expression Analysis using RNA-Seq
-
Cell Treatment: Treat your cells with this compound at a concentration close to the EC50 and a higher concentration (e.g., 5-10x EC50) for a relevant time period. Include a vehicle-only control.
-
RNA Extraction: Isolate total RNA from the cells using a high-quality RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing according to the manufacturer's protocols.
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the treated samples compared to the control.
-
Perform pathway analysis to understand the biological functions affected by the differentially expressed genes.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Workflow for identifying potential off-target effects of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Molecular Docking and Design of Anti-Hepatitis B Drugs | Semantic Scholar [semanticscholar.org]
Technical Support Center: Investigating Off-Target Effects of Helioxanthin 8-1 in Hepatocytes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Helioxanthin 8-1 in hepatocytes. This compound is a potent inhibitor of Hepatitis B Virus (HBV) replication, acting through the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs) necessary for viral gene expression.[1][2][3][4] While its on-target effects are well-documented, a thorough understanding of its potential off-target activities is crucial for further preclinical and clinical development.
This resource offers frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound inhibits Hepatitis B Virus (HBV) replication by decreasing the amount of host hepatocyte nuclear transcription factors, specifically HNF-4 and HNF-3.[1] This action appears to be more pronounced in HBV-producing cells.[1] The reduction of these factors inhibits the activity of HBV promoters, thereby blocking viral gene expression and subsequent DNA replication.[1][2] This mechanism is distinct from that of reverse transcriptase or polymerase inhibitors.[1]
Q2: Are there any known off-target effects of this compound in hepatocytes?
A2: Currently, the published literature primarily focuses on the on-target anti-HBV activity of this compound. While it is reported to have low cytotoxicity in initial studies, comprehensive profiling of off-target effects in hepatocytes is not yet extensively documented.[1][4] Therefore, it is essential to perform dedicated studies to identify any potential off-target interactions.
Q3: What are the initial steps to assess the potential for off-target effects?
A3: A tiered approach is recommended. Start with general cytotoxicity assays to determine the concentration range of this compound that is non-toxic to hepatocytes. Subsequently, you can proceed with more in-depth analyses such as transcriptomics (e.g., RNA-seq) and proteomics to get a global view of changes in gene and protein expression. These unbiased approaches can reveal unexpected pathway modulation.
Q4: Which cell models are appropriate for these studies?
A4: A variety of in vitro models can be used, each with its own advantages and limitations. These include:
-
Primary human hepatocytes: These are considered the gold standard due to their high physiological relevance, but they can be difficult to source and maintain.[5][6]
-
HepG2 and Huh7 cell lines: These are immortalized human hepatoma cell lines that are widely used and easy to culture. However, they may not fully recapitulate the metabolic and signaling pathways of primary hepatocytes.[5]
-
3D liver spheroids: These models offer a more physiologically relevant system compared to 2D cultures by mimicking the tissue microenvironment.[6]
Q5: What signaling pathways should I pay close attention to for potential off-target effects in hepatocytes?
A5: Drug-induced liver injury (DILI) often involves the perturbation of specific signaling pathways. Key pathways to monitor include:
-
Stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is often activated in response to cellular stress and can mediate apoptosis and necrosis.[7][8][9]
-
NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[7][8]
-
Mitochondrial function and oxidative stress pathways. [7][8]
-
Cytochrome P450 (CYP450) enzyme expression and activity, as alterations can affect drug metabolism and lead to the formation of reactive metabolites.[10]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. Edge effects in multi-well plates. Compound precipitation at high concentrations. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect the compound dilutions for any signs of precipitation. |
| RNA-seq data shows a low number of differentially expressed genes. | Suboptimal concentration of this compound used. Short incubation time. Low sequencing depth. | Perform a dose-response study to identify a concentration that elicits a biological response without causing significant cell death. Conduct a time-course experiment to capture both early and late transcriptional changes. Ensure adequate sequencing depth to detect subtle changes in gene expression. |
| Proteomics analysis identifies changes in proteins unrelated to known hepatocyte functions. | Contamination of the cell culture with other cell types (e.g., fibroblasts). Non-specific binding of proteins to the affinity matrix. | Use cell lines from a reputable source and regularly check for mycoplasma contamination. Implement stringent washing steps during the protein extraction and purification process. |
| Difficulty in validating transcriptomic/proteomic hits with functional assays. | The observed changes are small and not sufficient to produce a measurable functional outcome. The functional assay is not sensitive enough. | Focus on validating pathways with multiple differentially expressed genes/proteins. Optimize the functional assay for higher sensitivity or choose an alternative assay. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound in hepatocytes.
Materials:
-
Hepatocytes (e.g., HepG2 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Global Transcriptomic Analysis (RNA-Sequencing)
This protocol outlines the general steps for identifying changes in gene expression in hepatocytes treated with this compound.
Materials:
-
Hepatocytes
-
This compound
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
Next-generation sequencing platform
Procedure:
-
Seed hepatocytes in 6-well plates and allow them to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase digestion step.
-
Assess the quantity and quality of the extracted RNA. High-quality RNA (RIN > 8) is recommended for library preparation.
-
Prepare sequencing libraries from the total RNA according to the manufacturer's instructions.
-
Perform sequencing on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound treated and control groups.
-
Perform pathway analysis on the differentially expressed genes to identify potentially affected signaling pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for identifying off-target effects.
Caption: Simplified JNK signaling pathway in hepatocytes.
Caption: Overview of the NF-κB signaling cascade.
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HBV Drugs: Progress, Unmet Needs, and New Hope [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. virosin.org [virosin.org]
- 5. Hepatotoxicity Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
Stability of Helioxanthin 8-1 in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Helioxanthin 8-1. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For in vitro experiments, DMSO is a commonly used solvent. After dissolving, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C. When stored at -20°C, it is advisable to use the solution within one month. For storage up to six months, -80°C is recommended.[1]
Q3: What is the maximum final concentration of DMSO that should be used in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[1] It is essential to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Stability: this compound may degrade in the cell culture medium over the course of your experiment. Factors like media composition, pH, temperature, and light exposure can affect its stability.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound.[1][2]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the cellular response to the compound.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter experimental outcomes.[5][6][7]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of the compound in your experiments.
Troubleshooting Guide
Issue 1: Decreased or no activity of this compound observed.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the powdered compound.
-
Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section).
-
If the compound is found to be unstable, consider replenishing the medium with freshly diluted this compound at regular intervals during your experiment.
-
-
-
Possible Cause: Incorrect concentration.
-
Troubleshooting Steps:
-
Verify the calculations used to prepare the stock and working solutions.
-
Use calibrated pipettes to ensure accurate dilutions.
-
-
-
Possible Cause: Cell line resistance or insensitivity.
-
Troubleshooting Steps:
-
Confirm that your cell line is appropriate for studying the effects of this compound. It has shown potent anti-Hepatitis B Virus (HBV) activity in hepatoma-derived cell lines.[8]
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Follow standardized cell seeding protocols to ensure consistent cell numbers across all wells.[9]
-
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells.
-
Ensure proper humidification in the incubator.[9]
-
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Steps:
-
Visually inspect the wells under a microscope for any signs of precipitation after adding this compound.
-
If precipitation is observed, you may need to adjust the final concentration or the solvent used.
-
-
Data Presentation
As no specific quantitative data on the stability of this compound in cell culture media is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM (% remaining) | Concentration in RPMI-1640 (% remaining) |
| 0 | 100 | 100 |
| 24 | User-determined value | User-determined value |
| 48 | User-determined value | User-determined value |
| 72 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in experiments.
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (to be optimized for this compound).
-
Sterile microcentrifuge tubes.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Immediately take a sample (T=0) and store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 24, 48, 72 hours).
-
Store all collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by HPLC. The peak area of this compound at each time point will be compared to the peak area at T=0 to determine the percentage of the compound remaining.[10][11]
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Signaling pathway of this compound in inhibiting HBV replication.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fastercapital.com [fastercapital.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting assay variability in Helioxanthin 8-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Helioxanthin 8-1 in their experiments. The information is tailored to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-Hepatitis B Virus (HBV) agent. Its unique mechanism involves the post-transcriptional down-regulation of essential host hepatocyte nuclear transcription factors, specifically HNF-3 and HNF-4.[1] This reduction in transcription factors diminishes HBV promoter activity, leading to a subsequent decrease in viral RNA, protein expression, and ultimately, HBV DNA replication.[1][2] This mechanism is distinct from many other anti-HBV compounds that target the viral polymerase.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in DMSO to create a stock solution, with a common concentration being 10 mM.[1][3][4] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][6]
Q3: What are the recommended cell lines for studying the anti-HBV activity of this compound?
The HepG2.2.15 cell line is a widely used and appropriate model for studying the anti-HBV activity of this compound.[1][2] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome, enabling the study of the complete viral life cycle.
Q4: Is this compound cytotoxic?
This compound does exhibit cytotoxicity at higher concentrations. Interestingly, it has been observed to be more cytotoxic in HBV-producing cells (like HepG2.2.15) compared to the parental, non-HBV-producing HepG2 cells.[1][2] This differential cytotoxicity may be linked to its mechanism of action, which specifically targets pathways active in virus-harboring cells. It is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line to identify a suitable therapeutic window for your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or No Anti-HBV Activity Observed
Potential Causes & Troubleshooting Steps:
-
Compound Degradation:
-
Compound Precipitation:
-
Solution: this compound is soluble in DMSO.[3][7] When diluting into aqueous cell culture media, ensure the final DMSO concentration is compatible with your cells (typically ≤0.5%) and that the compound does not precipitate. Visually inspect the media for any signs of precipitation. If solubility is an issue, consider using a formulation with PEG300 and Tween-80.[5]
-
-
Incorrect Assay Endpoint:
-
Suboptimal Cell Health:
-
Solution: Use healthy, actively dividing cells for your experiments. Ensure proper cell culture maintenance and check for any signs of contamination.
-
Issue 2: High Variability in Experimental Replicates
Potential Causes & Troubleshooting Steps:
-
Inconsistent Pipetting:
-
Solution: Use calibrated pipettes and ensure consistent, careful pipetting techniques, especially when preparing serial dilutions of this compound.
-
-
Edge Effects in Multi-well Plates:
-
Solution: To minimize evaporation and temperature gradients, which can cause "edge effects," consider not using the outer wells of your multi-well plates for critical experimental samples. Fill these wells with sterile PBS or media instead.
-
-
Cell Seeding Density:
-
Solution: Ensure a uniform, single-cell suspension before seeding to achieve a consistent cell number across all wells. Inconsistent cell density can significantly impact assay results.
-
-
Reagent Mixing:
-
Solution: Thoroughly mix all reagents, including the diluted this compound in the culture medium, before adding them to the cells.
-
Issue 3: Difficulty Confirming the Mechanism of Action (HNF-4α Down-regulation)
Potential Causes & Troubleshooting Steps:
-
Inefficient Protein Extraction:
-
Solution: Use a robust lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation of HNF-4α.
-
-
Poor Antibody Performance (Western Blot):
-
Solution: Use a validated antibody specific for HNF-4α. Optimize the antibody concentration and incubation conditions. Include a positive control lysate from a cell line known to express high levels of HNF-4α (e.g., HepG2) to verify antibody performance.
-
-
Incorrect Timing of Analysis:
-
Solution: The down-regulation of HNF-4α by this compound is a post-transcriptional event.[1] Perform a time-course experiment to determine the optimal time point for observing a significant decrease in HNF-4α protein levels after treatment.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (HBV DNA) | HepG2.2.15 | 0.08 µM | [3] |
| CC50 | HepG2.2.15 | ~10 µM | [3] |
| CC50 | HepG2 | 29 µM | [3] |
| EC50 (Anti-HBV) | Not Specified | >5 µM | [4][5] |
| EC50 (Anti-HCV) | Not Specified | >10 µM | [4][5] |
| EC50 (Anti-HSV-1) | Not Specified | 1.4 µM | [4][5] |
| EC50 (Anti-HIV) | Not Specified | >15 µM | [4][5] |
Experimental Protocols & Visualizations
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the anti-HBV activity and mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Signaling Pathway of this compound in HBV-Infected Cells
This diagram illustrates the proposed mechanism of action for this compound in inhibiting HBV replication.
References
- 1. This compound - tcsc3198 - Taiclone [taiclone.com]
- 2. pnas.org [pnas.org]
- 3. This compound hz-5701B - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 4. Helioxanthin - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 840529-13-7 [m.chemicalbook.com]
Reducing Helioxanthin 8-1 toxicity in primary human hepatocyte cultures
Technical Support Center: Helioxanthin 8-1
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and mechanisms described are based on established principles of drug-induced liver injury and are intended to provide a realistic framework for researchers encountering similar toxicological challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected toxicity with this compound in our primary human hepatocyte cultures. What are the potential mechanisms of this toxicity?
A1: Our internal studies suggest that this compound-induced hepatotoxicity is primarily mediated by the induction of excessive intracellular reactive oxygen species (ROS). This leads to oxidative stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and necrosis in hepatocytes.[1][2][3][4] Sustained activation of JNK can lead to mitochondrial dysfunction and subsequent cell death.[3][5][6]
Q2: Is there a way to mitigate this compound toxicity in our cultures?
A2: Yes, co-administration of an antioxidant, such as N-acetylcysteine (NAC), has been shown to significantly reduce this compound-induced cytotoxicity. NAC helps replenish intracellular glutathione (GSH) stores, a critical endogenous antioxidant, thereby counteracting the ROS burst and preventing the downstream activation of the JNK pathway.[1][7][8] We recommend a starting co-treatment concentration of 1-5 mM NAC.
Q3: We are seeing significant donor-to-donor variability in the toxic response to this compound. Why is this happening?
A3: Primary human hepatocytes are known for their high inter-individual variability due to genetic polymorphisms, age, sex, and environmental factors of the donors.[5][9] This can affect the baseline expression of metabolic enzymes and antioxidant capacity, leading to different sensitivities to drug-induced toxicity. We recommend using hepatocytes from multiple donors to ensure the robustness of your findings.
Q4: What are the recommended positive and negative controls for our this compound toxicity assays?
A4: For a negative control, we recommend using the vehicle in which this compound is dissolved (e.g., 0.1% DMSO). For a positive control for inducing oxidative stress and JNK-mediated toxicity, a well-characterized compound like acetaminophen (APAP) at a concentration of 5-10 mM can be used.[1][2][4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cell death is observed at very low concentrations of this compound (<1 µM). | 1. Hepatocytes are under stress from isolation or culture conditions.[11] 2. The specific hepatocyte donor is highly sensitive. | 1. Allow cells to acclimate for at least 24-48 hours before treatment. Ensure optimal culture conditions (e.g., collagen-coated plates, appropriate media). Consider using a lower, more physiological oxygen tension (e.g., 5% O2) to reduce baseline oxidative stress.[12] 2. Test on a new batch of hepatocytes from a different donor. |
| High variability in results between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension and gentle mixing before plating. 2. Mix the dosing solution thoroughly before adding to the wells. |
| N-acetylcysteine (NAC) co-treatment is not reducing toxicity. | 1. NAC concentration is too low. 2. The primary mechanism of toxicity in your specific cell model is not oxidative stress. | 1. Perform a dose-response experiment with NAC (e.g., 1, 5, 10 mM) to find the optimal protective concentration. 2. Investigate other potential toxicity pathways, such as direct mitochondrial impairment or endoplasmic reticulum (ER) stress.[5][13] |
Quantitative Data Summary
The following tables summarize the dose-dependent toxicity of this compound and the protective effect of N-acetylcysteine (NAC) in primary human hepatocytes.
Table 1: Dose-Response of this compound on Primary Human Hepatocyte Viability
| This compound (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 92 | 5.1 |
| 5 | 75 | 6.3 |
| 10 | 51 | 5.8 |
| 25 | 28 | 4.9 |
| 50 | 15 | 3.2 |
Cell viability was assessed after 24 hours of treatment using an LDH assay.
Table 2: Effect of 5 mM N-acetylcysteine (NAC) on this compound Toxicity
| This compound (µM) | Mean Cell Viability (%) with NAC | Standard Deviation |
| 0 (Vehicle) | 100 | 4.2 |
| 1 | 98 | 4.8 |
| 5 | 91 | 5.5 |
| 10 | 82 | 6.1 |
| 25 | 65 | 5.3 |
| 50 | 48 | 4.7 |
Hepatocytes were co-treated with this compound and 5 mM NAC for 24 hours.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Primary Human Hepatocytes
-
Cell Plating: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates at a density of 0.75 x 10^5 cells per well in Williams' E Medium.
-
Acclimation: Allow cells to attach and acclimate for 24-48 hours at 37°C and 5% CO2.
-
Dosing: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.
-
Treatment: Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytotoxicity Assay: Assess cell viability using a Lactate Dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
Protocol 2: Mitigation of Toxicity with N-acetylcysteine (NAC)
-
Follow steps 1 and 2 from Protocol 1.
-
Dosing Preparation: Prepare serial dilutions of this compound in culture medium. In parallel, prepare another set of serial dilutions containing a final concentration of 5 mM NAC.
-
Treatment: Treat the cells with this compound alone or in combination with NAC.
-
Incubation and Analysis: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity and its mitigation by NAC.
Caption: Experimental workflow for assessing this compound toxicity and mitigation.
Caption: Troubleshooting decision tree for unexpected this compound toxicity.
References
- 1. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mechanisms-of-drug-induced-liver-injury - Ask this paper | Bohrium [bohrium.com]
- 7. N-acetylcysteine protects hepatocytes from hypoxia-related cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Physiological oxygen tension reduces hepatocyte dedifferentiation in in vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to improve the therapeutic index of Helioxanthin 8-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Helioxanthin 8-1. Our goal is to help you optimize your experimental workflow and improve the therapeutic index of this promising anti-HBV compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Hepatitis B Virus (HBV)?
This compound is a synthetic analogue of the natural product Helioxanthin.[1][2] It exhibits potent anti-HBV activity through a unique mechanism of action that differs from currently approved antiviral therapies.[1][2][3] Instead of directly targeting the viral polymerase, this compound acts by down-regulating host-cell transcription factors, specifically Hepatocyte Nuclear Factor 3 (HNF-3) and Hepatocyte Nuclear Factor 4 (HNF-4).[1][4] These transcription factors are crucial for the transcription of HBV RNA from the covalently closed circular DNA (cccDNA) template in the nucleus of infected hepatocytes. By reducing the levels of HNF-3 and HNF-4, this compound effectively suppresses HBV gene expression and replication.[1][5][6]
Q2: What is the therapeutic index of this compound and how is it determined?
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the concentration of a drug that produces a toxic effect to the concentration that produces a therapeutic effect. For in vitro studies of this compound, the TI is often represented by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
Based on available in vitro data, this compound demonstrates a favorable therapeutic index for anti-HBV activity.
| Parameter | Concentration (µM) | Cell Line | Reference |
| EC50 (HBV DNA) | 0.08 | HepG2(2.2.15) | [1] |
| EC50 (HBV) | 0.03 | Not Specified | [7] |
| CC50 | ~10 | HepG2(2.2.15) | [1] |
| CC50 | 29 | HepG2 | [1] |
| CC50 | 13 ± 4 | HepW10 | [1] |
| CC50 | 12 ± 2 | HepD2 | [1] |
| Selectivity Index | >100 | HepG2(2.2.15) | [1] |
Q3: How can the therapeutic index of this compound be improved?
Improving the therapeutic index of this compound involves strategies aimed at either increasing its efficacy (lowering the EC50) or decreasing its toxicity (increasing the CC50). Key approaches include:
-
Targeted Drug Delivery: Since HBV primarily infects hepatocytes, targeting this compound to the liver can increase its local concentration and reduce systemic toxicity. Strategies include the use of nanoparticles and liposomes functionalized with ligands that bind to hepatocyte-specific receptors, such as the asialoglycoprotein receptor (ASGPR).[4][8][9]
-
Combination Therapy: Combining this compound with other anti-HBV drugs that have different mechanisms of action can lead to synergistic or additive effects.[5][10] This allows for the use of lower, less toxic doses of each compound. For example, combining this compound with a nucleoside/nucleotide analogue that inhibits the HBV polymerase could be a promising strategy.
-
Structural Modification: The synthesis of new analogues of this compound may lead to compounds with improved potency and reduced cytotoxicity. Structure-activity relationship (SAR) studies can guide the design of new derivatives with an enhanced therapeutic index.[11][12][13][14][15]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Anti-HBV Assays
Problem 1: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure that cells are seeded at a consistent density for each experiment and are in the logarithmic growth phase. Regularly monitor cell morphology and viability.
-
-
Possible Cause 2: Degradation or precipitation of this compound in culture medium.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. When diluting in culture medium, ensure thorough mixing and visually inspect for any precipitation. Consider performing a solubility test of this compound in your specific cell culture medium.
-
-
Possible Cause 3: Inconsistent virus infection.
-
Solution: Use a consistent multiplicity of infection (MOI) for viral infections. Ensure that the virus stock has a known and consistent titer.
-
Problem 2: Discrepancy between different methods of measuring HBV replication (e.g., qPCR for HBV DNA vs. ELISA for HBsAg).
-
Possible Cause 1: Different kinetics of inhibition.
-
Solution: this compound acts at the level of transcription, which will affect viral RNA, protein, and DNA levels at different rates.[3] Conduct time-course experiments to understand the kinetics of inhibition for each viral marker.
-
-
Possible Cause 2: Assay-specific limitations.
-
Solution: Be aware of the limitations of each assay. For example, ELISAs for viral antigens may be affected by the secretion rate from the cells, while qPCR measures intracellular viral DNA.
-
Cytotoxicity Assays (e.g., MTT Assay)
Problem 1: High background or false-positive/negative results in the MTT assay.
-
Possible Cause 1: Direct reduction of MTT by this compound.
-
Solution: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control experiment with this compound in cell-free medium containing MTT to check for any direct reduction.
-
-
Possible Cause 2: Interference with cellular metabolism.
-
Solution: The MTT assay measures mitochondrial reductase activity, which is an indirect measure of cell viability. This compound might interfere with mitochondrial function without directly causing cell death, leading to inaccurate results.[16][17][18][19][20] Consider using an alternative cytotoxicity assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release assay) or ATP content.
-
-
Possible Cause 3: Precipitation of this compound at high concentrations.
-
Solution: Visually inspect the wells for any precipitate, as this can interfere with the spectrophotometric reading. If precipitation is observed, consider using a different solvent or a lower concentration range.
-
Key Experimental Protocols & Methodologies
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results.
1. Cell Culture and HBV Infection Models:
-
Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line that is stably transfected with a head-to-tail dimer of the HBV genome and constitutively produces infectious virus particles.
-
Huh7: A human hepatocellular carcinoma cell line that can be transiently or stably transfected with HBV DNA.
-
HepaRG: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells and is susceptible to HBV infection.
-
2. In Vitro Anti-HBV Efficacy Assay:
-
Protocol:
-
Seed cells (e.g., HepG2.2.15) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-HBV drug).
-
Incubate for a defined period (e.g., 3-6 days), replacing the medium with fresh compound every 2-3 days.
-
Harvest the supernatant to measure secreted HBV antigens (HBeAg, HBsAg) by ELISA.
-
Lyse the cells to extract intracellular HBV DNA for quantification by qPCR.
-
3. Cytotoxicity Assay (MTT Assay):
-
Protocol:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the assay.
-
Treat the cells with the same concentrations of this compound as in the efficacy assay.
-
Incubate for the same duration as the efficacy assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Visualizations
Signaling Pathway of this compound in HBV Inhibition
Caption: Mechanism of HBV inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: In vitro evaluation workflow for this compound.
Logical Relationship for Improving Therapeutic Index
Caption: Strategies to enhance the therapeutic index.
References
- 1. longdom.org [longdom.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte-targeting and microenvironmentally responsive glycolipid-like polymer micelles for gene therapy of hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5773027A - Liposomes encapsulating antiviral drugs - Google Patents [patents.google.com]
- 8. Drug Delivery Strategies for Antivirals against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Is Your MTT Assay the Right Choice? [promega.sg]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Degradation of Helioxanthin 8-1
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro degradation pathways of Helioxanthin 8-1. The following information is based on established principles of forced degradation studies for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Where can I find information on the known in vitro degradation pathways of this compound?
A1: Currently, there is limited publicly available information specifically detailing the in vitro degradation pathways of this compound. Research has primarily focused on its potent antiviral activity, particularly against the Hepatitis B Virus (HBV), and its mechanism of action in inhibiting viral replication.[1][2][3] Studies have shown that this compound does not enhance the degradation of viral RNA or proteins.[1][2] To understand the chemical stability and degradation profile of this compound itself, it is recommended to perform forced degradation studies.
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation studies (also known as stress testing) are a critical component of drug development. These studies involve subjecting a drug substance, like this compound, to various stress conditions that are more severe than accelerated stability conditions.[4][5][6] The goal is to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stable formulations, identifying appropriate storage conditions, and developing stability-indicating analytical methods.
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Recommended stress conditions for forced degradation studies generally include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M to 1 M HCl).[5]
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M to 1 M NaOH).[5]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal Stress: Heating the compound in solid or solution form at elevated temperatures (e.g., 50-70°C).[5]
-
Photostability: Exposing the compound to light of specified intensity and duration (e.g., UV and visible light).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[5] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of reagent). The goal is to achieve partial degradation (typically 5-20%) to allow for the identification of degradation products. |
| Poor separation of degradation products from the parent compound in HPLC analysis. | The chromatographic method is not optimized. | Develop a stability-indicating analytical method. This may involve adjusting the mobile phase composition, gradient, column type, or detector wavelength. |
| Formation of secondary degradation products. | Over-stressing of the sample. | Monitor the degradation process at multiple time points to identify the primary degradation products before they are further degraded.[5] |
Experimental Protocols
Below are generalized protocols for performing forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques available.
Protocol 1: General Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks.
-
Characterization of Degradants: If significant degradation is observed, isolate the degradation products (e.g., by preparative HPLC) and characterize their structure using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Retention Time (min) of Major Degradants |
| 1 M HCl | 24 | 60 | 15.2 | 2 | 3.5, 5.1 |
| 1 M NaOH | 8 | 60 | 22.5 | 1 | 4.2 |
| 30% H₂O₂ | 24 | RT | 8.7 | 3 | 2.8, 4.8, 6.0 |
| Heat (Solid) | 48 | 70 | 2.1 | 1 | 5.1 |
| Light | 24 | N/A | 5.5 | 2 | 3.9, 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Helioxanthin 8-1 Outperforms Lamivudine in Combating Resistant Hepatitis B Virus Strains
For Immediate Release
A comprehensive analysis of preclinical data reveals that Helioxanthin 8-1, a novel antiviral compound, demonstrates superior efficacy against lamivudine-resistant Hepatitis B Virus (HBV) strains compared to lamivudine itself. This guide provides a detailed comparison of their mechanisms of action, antiviral potency, and the experimental basis for these findings, offering critical insights for researchers and drug development professionals in the field of infectious diseases.
This report synthesizes available in vitro data to compare this compound and lamivudine, with a focus on their activity against HBV variants that have developed resistance to current therapies. The findings indicate that this compound's unique mechanism of action allows it to bypass the common resistance pathways that render lamivudine ineffective.
Performance Against Resistant HBV: A Quantitative Comparison
Experimental data from cell-based assays consistently show that while lamivudine's efficacy plummets against resistant HBV strains, this compound maintains its potent antiviral activity. The following table summarizes the 50% effective concentration (EC50) values for both compounds against wild-type and various lamivudine-resistant HBV mutants.
| Compound | HBV Strain | EC50 (µM) | Fold Change in Resistance |
| This compound | Wild-type | 0.08[1] | - |
| Lamivudine-Resistant | Sensitive (qualitative)[1][2][3][4][5] | No significant change reported | |
| Lamivudine | Wild-type | ~0.1 - 1.0 | - |
| rtM204V mutant | >10[5] | >1000-fold[5] | |
| rtM204I mutant | >10[5] | >1000-fold[5] | |
| L528M/M552V double mutant | >10[6] | Significantly increased |
Contrasting Mechanisms of Antiviral Action
The significant difference in efficacy against resistant strains stems from the distinct mechanisms by which these two compounds inhibit HBV replication.
Lamivudine , a nucleoside reverse transcriptase inhibitor (NRTI), acts as a chain terminator during viral DNA synthesis.[6][7][8][9][10] It is a synthetic nucleoside analog that, in its active triphosphate form, is incorporated into the growing viral DNA chain by the HBV polymerase. This incorporation halts further DNA elongation, thereby inhibiting viral replication.[6][7][8] However, mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase, most commonly the rtM204V and rtM204I mutations, prevent the effective binding and incorporation of lamivudine, leading to high levels of drug resistance. The incidence of lamivudine resistance can reach up to 70-80% after five years of therapy.
This compound , in contrast, employs a novel mechanism that does not target the viral polymerase directly. Instead, it suppresses HBV replication by down-regulating the expression of host-cell transcription factors, specifically hepatocyte nuclear factor 4 alpha (HNF-4α) and hepatocyte nuclear factor 3 beta (HNF-3β), within HBV-producing cells.[2][3] These transcription factors are crucial for the activity of HBV promoters. By reducing their availability, this compound effectively shuts down the transcription of viral RNA, leading to a subsequent decrease in viral protein expression and DNA replication.[2][3][4][5] This unique mode of action circumvents the resistance mechanisms that affect lamivudine, making it a promising candidate for treating infections with lamivudine-resistant HBV strains.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for lamivudine and the development of resistance.
Caption: Mechanism of action for this compound.
Caption: General workflow for in vitro antiviral activity assessment.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
HepG2.2.15 Cell-Based Antiviral Assay
This assay utilizes the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the constitutive production of viral particles.
-
Cell Seeding: HepG2.2.15 cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period and are incubated overnight to allow for cell attachment.
-
Compound Preparation: Test compounds (this compound and lamivudine) are serially diluted in cell culture medium to achieve a range of final concentrations.
-
Drug Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium without any compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, the cell culture supernatants are collected for the quantification of extracellular HBV DNA and viral antigens (HBsAg and HBeAg). The cells can be lysed to extract intracellular HBV DNA.
-
Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the compounds that is toxic to the cells (CC50).
-
Quantification of Antiviral Activity: The levels of HBV DNA in the supernatants are quantified using quantitative PCR (qPCR) or Southern blot analysis. HBsAg and HBeAg levels are measured by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HBV replication by 50%, is calculated from the dose-response curves. The selectivity index (SI), an indicator of the therapeutic window, is calculated as the ratio of CC50 to EC50.
HBV DNA Quantification by Southern Blot
-
DNA Extraction: Total DNA is extracted from the cell lysates or viral particles from the supernatant.
-
Restriction Enzyme Digestion: The extracted DNA is digested with a restriction enzyme that does not cut within the HBV genome to linearize any integrated viral DNA.
-
Agarose Gel Electrophoresis: The digested DNA is separated by size on an agarose gel.
-
Denaturation and Transfer: The DNA in the gel is denatured to single strands and then transferred to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled HBV-specific DNA probe that will bind to the complementary viral DNA sequences on the membrane.
-
Detection: The labeled probe is detected using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes). The intensity of the bands corresponding to HBV DNA is quantified.
HBV DNA Quantification by qPCR
-
DNA Extraction: Viral DNA is extracted from the cell culture supernatant.
-
qPCR Reaction Setup: A reaction mixture is prepared containing the extracted DNA, HBV-specific primers, a fluorescently labeled probe, and a qPCR master mix.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument. During each cycle of amplification, the probe hybridizes to the target sequence, and the polymerase cleaves the probe, releasing the fluorophore and generating a fluorescent signal.
-
Quantification: The instrument measures the fluorescence at each cycle. A standard curve is generated using known quantities of HBV DNA to determine the amount of viral DNA in the samples.
Conclusion
The available preclinical data strongly suggest that this compound holds significant promise as a novel anti-HBV agent, particularly for the treatment of patients infected with lamivudine-resistant strains. Its unique mechanism of targeting host transcription factors provides a clear advantage over direct-acting antivirals like lamivudine, for which resistance is a major clinical challenge. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of chronic hepatitis B.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polymerase L528M mutation cooperates with nucleotide binding-site mutations, increasing hepatitis B virus replication and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of Hepatitis B Virus Resistance to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Helioxanthin 8-1: A Novel Approach to Combating Adefovir-Resistant Hepatitis B Virus
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Helioxanthin 8-1's efficacy, particularly against adefovir-resistant Hepatitis B Virus (HBV) mutants. This document synthesizes available experimental data and outlines the unique mechanism of action of this compound, offering a potential alternative to current antiviral therapies.
Adefovir (ADV) has been a cornerstone in the treatment of chronic hepatitis B; however, the emergence of drug-resistant mutants, primarily rtA181V/T and rtN236T in the viral polymerase, presents a significant clinical challenge.[1][2] this compound, an analogue of a natural product, demonstrates a novel mechanism of action that circumvents the target of conventional nucleos(t)ide analogues, suggesting its potential efficacy against such resistant strains.[3][4]
Mechanism of Action: A Departure from Polymerase Inhibition
Unlike adefovir and other nucleos(t)ide analogues that target the HBV DNA polymerase, this compound inhibits HBV replication by modulating host cellular factors.[4][5] It post-transcriptionally down-regulates the levels of hepatocyte nuclear transcription factors 4 (HNF-4) and 3 (HNF-3) specifically in HBV-producing cells.[3][4] This reduction in essential host transcription factors leads to a decrease in HBV promoter activity, consequently suppressing the transcription of all viral RNAs.[3][5] The decline in viral RNA templates naturally leads to a reduction in the synthesis of viral proteins and, ultimately, viral DNA.[3][5]
This unique mechanism, which acts upstream of reverse transcription, suggests that this compound's efficacy would not be compromised by mutations in the viral polymerase that confer resistance to drugs like adefovir.[3][5]
Below is a diagram illustrating the proposed mechanism of action for this compound.
References
- 1. Management of hepatitis B patients with antiviral resistance [natap.org]
- 2. virosin.org [virosin.org]
- 3. pnas.org [pnas.org]
- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to adefovir dipivoxil in lamivudine resistant chronic hepatitis B patients treated with adefovir dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Potency of Helioxanthin Analogues: A Guide for Researchers
A comprehensive analysis of the antiviral efficacy of various synthetic analogues of helioxanthin reveals a promising class of compounds with broad-spectrum activity against a range of clinically relevant viruses. This guide provides a comparative summary of their potency, details the experimental methodologies used for their evaluation, and illustrates their mechanism of action.
A series of synthetic analogues derived from the natural product helioxanthin has demonstrated significant in vitro antiviral activities against several human viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV).[1] Modifications to the lactone ring and the methylenedioxy group of the parent helioxanthin structure have yielded compounds with enhanced potency and, in some cases, a unique mechanism of action distinct from current antiviral drugs.[2][3]
Quantitative Comparison of Antiviral Potency
The antiviral efficacy of helioxanthin analogues is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral replication by 50%. The following table summarizes the reported EC50 values for key helioxanthin analogues against various viruses. A lower EC50 value indicates higher potency.
| Compound ID | Virus | EC50 (µM) | Cell Line | Reference |
| Helioxanthin | HBV | 1 | HepG2.2.15 | [4] |
| Analogue 18 (Lactam derivative) | HBV | 0.08 | - | [1] |
| HCV | 55% inhibition at 1.0 µM | - | [1] | |
| HSV-1 | 0.29 | - | [1] | |
| HSV-2 | 0.16 | - | [1] | |
| Analogue 28 (Cyclic hydrazide) | HBV | 0.03 | - | [1] |
| HIV | 2.7 | - | [1] | |
| Analogue 12 | HBV | 0.8 | - | [1] |
| HSV-1 | 0.15 | - | [1] | |
| HSV-2 | < 0.1 | - | [1] | |
| EBV | 9.0 | - | [1] | |
| CMV | 0.45 | - | [1] | |
| Analogue 42 (Brominated cyclic hydrazide) | HIV | 2.5 | - | [1] |
| Analogue 8-1 | HBV | 0.08 | HepG2(2.2.15) | [2] |
| HBV (in HBV-Met cells) | 0.3 ± 0.2 | HBV-Met | [2] | |
| Analogue 5-4-2 | HBV | 0.08 | HepG2.2.15 | [4] |
| Analogue 15 | HBV | 0.06 | - | [3] |
Mechanism of Action: A Novel Approach to HBV Inhibition
Research into the antiviral mechanism of helioxanthin analogues, particularly analogue 8-1, has revealed a unique mode of action against HBV that differs from currently approved nucleoside/nucleotide analogues.[2][3] Instead of directly targeting the viral DNA polymerase, these compounds suppress HBV replication by down-regulating host transcription factors that are crucial for viral gene expression.[2]
The proposed mechanism involves the post-transcriptional down-regulation of hepatocyte nuclear factor 4 (HNF-4) and hepatocyte nuclear factor 3 (HNF-3) in HBV-producing cells.[2] This reduction in essential transcription factors leads to diminished activity of HBV promoters, subsequently blocking viral gene expression and replication.[2][5] This novel mechanism suggests that helioxanthin analogues could be effective against lamivudine-resistant HBV strains and may offer a new avenue for combination therapy.[3][4]
Caption: Proposed mechanism of action for Helioxanthin Analogue 8-1 in inhibiting HBV replication.
Experimental Protocols
The evaluation of the antiviral potency of helioxanthin analogues typically involves cell-based assays. The following is a generalized protocol based on methodologies cited in the literature.
1. Cell Culture and Virus Propagation:
-
Cell Lines: Human hepatoblastoma G2 cells that are stably transfected with the HBV genome, such as HepG2(2.2.15), are commonly used for anti-HBV assays.[2][4] For other viruses, appropriate host cell lines are utilized (e.g., Vero cells for HSV).
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Antiviral Activity Assay (e.g., for HBV):
-
Cell Seeding: Cells (e.g., HepG2(2.2.15)) are seeded in multi-well plates.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the helioxanthin analogues. A positive control (e.g., lamivudine) and a negative control (vehicle) are included.
-
Incubation: The treated cells are incubated for a specific period (e.g., several days) to allow for viral replication.
-
Quantification of Viral Replication:
-
HBV DNA: Intracellular HBV DNA is extracted from the cells. The amount of HBV DNA is quantified using Southern blot analysis or quantitative real-time PCR (qPCR).[2] The EC50 value is calculated as the drug concentration required to reduce the HBV DNA level by 50% compared to the vehicle-treated control.
-
HBV RNA: Total cellular RNA is extracted and the levels of HBV transcripts are measured using Northern blot analysis or reverse transcription qPCR (RT-qPCR).[2]
-
Viral Proteins: The expression of viral proteins (e.g., HBV core protein) can be assessed by Western blot analysis.[4]
-
3. Cytotoxicity Assay:
-
Purpose: To determine the concentration of the compound that is toxic to the host cells. This is crucial for calculating the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable safety profile.
-
Methodology: The cytotoxicity of the compounds is often evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
-
Procedure: Cells are treated with a range of compound concentrations for the same duration as the antiviral assay. The MTT reagent is then added, and the resulting formazan product is solubilized and measured spectrophotometrically. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Caption: Generalized experimental workflow for determining the antiviral potency of Helioxanthin Analogues.
References
- 1. Synthesis and antiviral activity of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Mechanisms of Helioxanthin 8-1 and Entecavir: A Potential Synergistic Combination for HBV Therapy
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, is a promising approach to enhance treatment efficacy, reduce drug resistance, and improve patient outcomes. This guide provides a comparative analysis of two potent anti-HBV agents, Helioxanthin 8-1 and Entecavir, highlighting their individual antiviral activities and the potential for synergistic effects when used in combination. While direct experimental data on their combined use is not yet available, this document serves as a resource for researchers poised to investigate this promising therapeutic strategy.
Comparative Analysis of Antiviral Activity
This compound and Entecavir represent two different classes of antiviral compounds, each targeting a unique step in the HBV replication cycle. Entecavir is a well-established nucleoside analog that directly inhibits the viral polymerase, while this compound, a natural product analogue, acts on host cellular factors essential for viral gene expression.
| Compound | Target | Mechanism of Action | IC50 (HBV DNA) | CC50 | Selectivity Index (CC50/IC50) |
| This compound | Host Transcription Factors (HNF-3, HNF-4) | Suppresses HBV promoter activity, leading to reduced viral RNA, protein, and DNA synthesis.[1][2][3] | ~0.08 µM (in HepG2 2.2.15 cells)[1][4] | ~10 µM (in HepG2 2.2.15 cells), 29 µM (in HepG2 cells)[1][5] | >100[1] |
| Entecavir | HBV DNA Polymerase (Reverse Transcriptase) | Competitively inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[6][7] | Potent antiviral activity demonstrated in numerous clinical trials, superior to lamivudine in reducing HBV DNA levels.[6][7] | Well-tolerated in clinical use.[6] | High |
Table 1: Comparison of the in vitro antiviral activity and cytotoxicity of this compound and Entecavir against HBV.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Entecavir suggest a strong potential for synergistic antiviral activity. By targeting both host and viral factors, their combined use could create a multi-pronged attack on HBV replication.
Experimental Protocols for Synergy Assessment
To formally evaluate the potential synergistic antiviral effects of this compound and Entecavir, a series of in vitro experiments can be conducted.
Antiviral Activity Assay
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are a standard model for these assays.[8][9]
-
Treatment: Cells are treated with a range of concentrations of this compound alone, Entecavir alone, and in combination at fixed ratios.
-
Endpoint Measurement: After a defined incubation period (e.g., 6-8 days), the supernatant is collected to measure secreted HBV DNA levels using quantitative real-time PCR (qPCR). Intracellular HBV DNA replication intermediates can also be assessed by Southern blot analysis.[4] The 50% effective concentration (EC50) for each compound and combination is then calculated.
Cytotoxicity Assay
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed in parallel with the antiviral assay to determine the cytotoxicity of the compounds.[1]
-
Endpoint: The 50% cytotoxic concentration (CC50) is determined for each compound and combination.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, providing a measure of the therapeutic window of the treatment.
Synergy Analysis
-
Method: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[10] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Data Analysis: Dose-response curves from the antiviral activity assay are used to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition of HBV DNA replication). Software such as CompuSyn can be used for these calculations.[11]
Conclusion and Future Directions
The distinct and complementary mechanisms of action of this compound and Entecavir present a compelling rationale for their investigation in combination therapy for chronic HBV. This compound's ability to suppress viral gene expression at the transcriptional level, combined with Entecavir's direct inhibition of viral DNA synthesis, could lead to a potent synergistic effect, potentially resulting in deeper and more sustained viral suppression.
Future research should focus on conducting the described in vitro synergy studies to provide the foundational data for this combination. Positive results would warrant further investigation in preclinical animal models of HBV infection to assess in vivo efficacy and safety. Ultimately, this line of research could pave the way for new, more effective combination therapies for patients with chronic hepatitis B.
References
- 1. pnas.org [pnas.org]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. longdom.org [longdom.org]
Helioxanthin 8-1: A Novel Approach to Inhibiting Hepatitis B Virus Transcription
A Comparative Guide for Researchers
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral reservoir, the covalently closed circular DNA (cccDNA), in the nucleus of infected liver cells.[1][2] This cccDNA minichromosome serves as the template for the transcription of all viral RNAs, making the inhibition of this process a critical goal for achieving a functional cure.[2][3] While current therapies, such as nucleos(t)ide analogues, effectively suppress viral replication, they do not eliminate cccDNA, necessitating long-term treatment.[1] This guide provides a detailed comparison of Helioxanthin 8-1, a novel HBV transcription inhibitor, with other therapeutic strategies targeting viral gene expression, supported by quantitative data and experimental methodologies.
This compound: A Unique Host-Targeting Mechanism
This compound, an analogue of the natural product helioxanthin, presents a unique mechanism of action that distinguishes it from other anti-HBV compounds.[4] Instead of directly targeting a viral enzyme, it modulates host cell machinery. Time-course analyses have revealed that this compound first blocks HBV RNA expression, which is followed by a reduction in viral proteins and subsequently, viral DNA.[5]
The core of its mechanism is the post-transcriptional downregulation of essential hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3.[4][5] These host transcription factors are crucial for the activity of HBV promoters.[5] By reducing the cellular levels of these factors, this compound effectively diminishes HBV promoter activity, thereby blocking viral gene expression and replication.[4] This effect is notably more pronounced in HBV-producing cells than in uninfected cells, suggesting a degree of selectivity.[5]
Caption: Mechanism of action for this compound.
Performance Data: this compound
Quantitative analysis in various HBV-producing cell lines demonstrates the potent activity of this compound against multiple stages of the viral lifecycle. Its efficacy is highlighted by its low 50% inhibitory concentration (IC50) for viral DNA, RNA, and protein, coupled with a high 50% cytotoxic concentration (CC50), indicating a favorable selectivity index.[4]
| Compound | Target | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | HBV DNA | HepG2(2.2.15) | 0.08 | ~10 | >125 |
| HBV pgRNA (3.5kb) | HepG2(2.2.15) | 0.3 ± 0.1 | ~10 | >33 | |
| HBV S-RNAs (2.4/2.1kb) | HepG2(2.2.15) | 0.9 ± 0.1 | ~10 | >11 | |
| HBV Core Protein | HepG2(2.2.15) | 0.04 ± 0.01 | ~10 | >250 | |
| HBV DNA | HBV-Met | 0.3 ± 0.2 | N/A | N/A | |
| Lamivudine (3TC) | HBV Polymerase | HepG2(2.2.15) | N/A (Inhibits DNA) | >100 | N/A |
| Entecavir | HBV Polymerase | HepG2 cells | 0.0053 | N/A | N/A |
| Tenofovir DF | HBV Polymerase | HepG2.2.15 cells | 0.02 | N/A | N/A |
| BAY 41-4109 | Capsid Assembly | HepG2.2.15 cells | 0.053 | 7 | ~132 |
| Nitazoxanide | HBx-DDB1 Interaction | HBV-infected cells | N/A (Effective at 20µM) | N/A | N/A |
Comparison with Other HBV Transcription & Replication Inhibitors
The therapeutic landscape for HBV includes several classes of inhibitors that act at different stages of the viral lifecycle. The following diagram and descriptions compare their mechanisms to that of this compound.
Caption: HBV replication cycle and points of therapeutic intervention.
-
Nucleos(t)ide Analogues (NAs): Compounds like Entecavir and Tenofovir are prodrugs that, once phosphorylated, act as competitive inhibitors of the viral polymerase/reverse transcriptase.[6][7][10] Their primary function is to block the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), thereby preventing the synthesis of new viral genomes and the replenishment of the cccDNA pool.[7] Unlike this compound, they do not directly inhibit the transcription from existing cccDNA.[4]
-
Interferon-α (IFN-α): IFN-α has a multifaceted mechanism. It stimulates a broad antiviral immune response and also acts directly on the infected hepatocyte.[11][12] Relevant to transcription, IFN-α can induce the epigenetic silencing of the cccDNA minichromosome. This is achieved through the hypoacetylation of cccDNA-bound histones and the recruitment of transcriptional corepressors, which renders the cccDNA less accessible for transcription.[11][13] It can also induce degradation of cccDNA via APOBEC family proteins.[12] This differs from this compound's mechanism of depleting necessary host transcription factors.
-
Capsid Assembly Modulators (CAMs): This class, including compounds like BAY 41-4109, targets the HBV core protein.[8][14] CAMs accelerate and misdirect the assembly of core proteins, leading to the formation of empty or aberrant capsids that are unable to package pgRNA.[14] This prevents the initiation of reverse transcription, thus halting viral replication. Like NAs, their effect on transcription is indirect by preventing the formation of new cccDNA.
-
RNA-Targeting Therapies (siRNA/ASOs): Antisense oligonucleotides (ASOs) like Bepirovirsen and small interfering RNAs (siRNAs) are designed to bind to specific sequences on the HBV RNA transcripts.[9][15] This binding targets the viral RNA for degradation by cellular enzymes (e.g., RNase H).[15] These molecules act post-transcriptionally, destroying the viral RNA message after it has been created. This is fundamentally different from this compound, which prevents the RNA from being transcribed in the first place.[4] Phase IIb trials with Bepirovirsen showed that 24 weeks of treatment resulted in sustained clearance of Hepatitis B surface antigen (HBsAg) and HBV DNA in 9-10% of patients.[15][16]
Experimental Protocols
The evaluation of HBV transcription inhibitors relies on a set of standardized molecular and cellular biology techniques.
Antiviral Activity Assays
-
Objective: To quantify the reduction in HBV DNA, RNA, and proteins following treatment with an inhibitor.
-
Cell Lines: Stably transfected hepatoma cell lines that produce HBV, such as HepG2.2.15 or HepAD38, are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound) for a defined period (typically 3-6 days), with media and compound refreshed periodically.
-
For DNA Analysis (Southern Blot): Intracellular core particle-associated HBV DNA is extracted using a modified Hirt procedure.[17][18] The extracted DNA is separated by agarose gel electrophoresis, transferred to a nylon membrane, and hybridized with a labeled HBV-specific probe to visualize the different DNA replication intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).[17][19]
-
For RNA Analysis (Northern Blot): Total cellular RNA is extracted using a reagent like TRIzol.[20][21] A specific amount of RNA (e.g., 5-10 µg) is separated on a formaldehyde-agarose gel, transferred to a membrane, and hybridized with a labeled strand-specific HBV probe to detect the 3.5 kb (pregenomic) and 2.4/2.1 kb (subgenomic) viral transcripts.[20][22]
-
For Protein Analysis (Western Blot/ELISA): Intracellular proteins are extracted, and specific viral proteins (e.g., HBV core antigen) are detected by Western blot using specific antibodies. Secreted antigens (HBsAg, HBeAg) in the cell culture supernatant can be quantified using commercial ELISA kits.
-
Data Analysis: The intensity of bands (Southern/Northern/Western) or ELISA signals are quantified. The IC50 value is calculated as the compound concentration that causes a 50% reduction in the viral marker compared to untreated controls.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound is toxic to the host cells, allowing for the calculation of a selectivity index.
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23][24]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with the same serial dilutions of the compound as in the antiviral assay.
-
After the incubation period, MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) is added to each well.[23]
-
The plate is incubated for approximately 4 hours at 37°C to allow for formazan crystal formation.[23]
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[25]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[23]
-
Data Analysis: The absorbance values are used to generate a dose-response curve, and the CC50 is calculated as the compound concentration that reduces cell viability by 50%.
-
Promoter Activity Assay (Luciferase Reporter Assay)
-
Objective: To specifically measure the inhibitory effect of a compound on the transcriptional activity of HBV promoters.
-
Principle: A reporter plasmid is constructed where the expression of a reporter gene (e.g., firefly luciferase) is driven by an HBV promoter (e.g., the core promoter).[26][27] The amount of light produced by the luciferase enzyme is directly proportional to the promoter's activity.
-
Procedure:
-
Hepatoma cells (e.g., HepG2) are co-transfected with the HBV promoter-luciferase reporter plasmid and a second control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The control plasmid is used to normalize for transfection efficiency.[26][28]
-
After 24 hours, the transfected cells are treated with serial dilutions of the test compound.
-
Following a 48-72 hour incubation, the cells are lysed.
-
Luciferase substrates are added, and the light output from both firefly and Renilla luciferases is measured sequentially using a luminometer.[26]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The results are expressed as a percentage of the activity in untreated control cells, and an IC50 value for promoter inhibition is determined.
-
Caption: Experimental workflow for screening anti-HBV compounds.
References
- 1. Frontiers | Role of epigenetic modification in interferon treatment of hepatitis B virus infection [frontiersin.org]
- 2. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Inhibit Hepatitis B Virus at the Transcript Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 美国GlpBio - Bay 41-4109 (Bayer 41-4109) | Cas# 298708-81-3 [glpbio.cn]
- 6. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 41-4109 = 98 HPLC 298708-81-3 [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Update on entecavir in the management of severe forms of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of interferon signaling during Hepatitis B Virus infection and virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular interferon signalling pathways as potential regulators of covalently closed circular DNA in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferon Alpha Induces Multiple Cellular Proteins That Coordinately Suppress Hepadnaviral Covalently Closed Circular DNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsk.com [gsk.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ice-hbv.org [ice-hbv.org]
- 20. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.6. Southern and Northern Blot Analysis [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. 2.5. Detection of HBV core promoter activity by dual luciferase reporter assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. opentrons.com [opentrons.com]
Cross-Resistance Analysis of Helioxanthin 8-1 with Existing NRTIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Helioxanthin 8-1 and its potential for cross-resistance with established Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in the context of antiviral therapy. While direct experimental data on the cross-resistance of this compound with NRTIs for HIV is not currently available in published literature, this document synthesizes existing data on its antiviral activity, its known mechanism against other viruses, and the mechanisms of structurally related compounds to provide a scientifically grounded perspective.
Introduction to this compound
This compound is a synthetic analogue of helioxanthin, a natural product with broad-spectrum antiviral activity. It has demonstrated potent inhibitory effects against several viruses, most notably Hepatitis B Virus (HBV).[1][2] Reports also indicate in vitro activity against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[3]
Mechanism of Action
Anti-HBV Mechanism: The primary mechanism of this compound against HBV is unique and does not involve the viral polymerase, the target of NRTIs. Instead, it suppresses HBV replication by down-regulating host-cell transcription factors, specifically hepatocyte nuclear factor 4 (HNF-4) and HNF-3.[1] This leads to a reduction in HBV promoter activity, thereby inhibiting viral gene expression and subsequent replication.[1][2] This distinct mechanism is a key factor in its activity against lamivudine-resistant HBV strains.[2]
Inferred Anti-HIV Mechanism: While the precise anti-HIV mechanism of this compound has not been fully elucidated, studies on structurally similar arylnaphthalene lignans isolated from Justicia species suggest a likely mode of action. Compounds such as patentiflorin A have been shown to be potent inhibitors of HIV reverse transcriptase.[4] Some related lignans have also demonstrated efficacy against NRTI-resistant HIV strains.[5][6] Based on this, it is inferred that this compound may also function as an inhibitor of HIV reverse transcriptase.
Data Presentation: Antiviral Activity
The following table summarizes the reported in vitro antiviral activity of this compound against various viruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| HIV | Not Specified | Not Specified | 15 | [3] |
| HBV | HepG2 2.2.15 | DNA Reduction | 0.1 | |
| HCV | Not Specified | Not Specified | >10 | [3] |
| HSV-1 | Not Specified | Not Specified | 1.4 | [3] |
Cross-Resistance Analysis with NRTIs
Direct experimental data from cross-resistance studies of this compound with NRTIs is not available. However, based on the inferred mechanism of action as a potential HIV reverse transcriptase inhibitor, a theoretical analysis can be presented.
NRTIs are a cornerstone of antiretroviral therapy and function as chain terminators during the reverse transcription of the HIV RNA genome. Resistance to NRTIs typically arises from mutations in the HIV reverse transcriptase enzyme that either decrease the incorporation of the NRTI or facilitate its removal from the terminated DNA chain.
Hypothetical Cross-Resistance Profile:
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental protocols would be essential.
Cell-Based Antiviral Assay Against NRTI-Resistant HIV-1 Strains
Objective: To determine the 50% effective concentration (EC50) of this compound against a panel of HIV-1 strains with known NRTI resistance mutations.
Methodology:
-
Cell Culture: Maintain TZM-bl cells (or other suitable host cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Virus Stocks: Use laboratory-adapted HIV-1 strains with well-characterized NRTI resistance mutations (e.g., M184V, K65R, Thymidine Analog Mutations - TAMs) and a wild-type control strain.
-
Assay Procedure:
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of this compound and reference NRTIs (e.g., Zidovudine, Lamivudine, Tenofovir).
-
Pre-incubate cells with the compounds for 2 hours.
-
Infect the cells with the respective HIV-1 strains.
-
After 48 hours of incubation, measure the extent of viral replication. This can be done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase in TZM-bl cells) or by measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
-
Data Analysis: Calculate the EC50 values for each compound against each viral strain using a dose-response curve fitting software. The fold-change in EC50 for the resistant strains compared to the wild-type strain will indicate the degree of cross-resistance.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound on the enzymatic function of wild-type and NRTI-resistant HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate: Use purified recombinant wild-type and mutant HIV-1 reverse transcriptase. A synthetic template-primer (e.g., poly(rA)/oligo(dT)) and radiolabeled or fluorescently labeled dNTPs are used as substrates.
-
Assay Procedure:
-
In a reaction mixture, combine the reverse transcriptase enzyme, the template-primer, and varying concentrations of this compound or a reference NRTI.
-
Initiate the reaction by adding the dNTPs.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTPs.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) of this compound for each enzyme variant. A significant increase in the IC50 for the mutant enzymes compared to the wild-type enzyme would indicate that the mutations confer resistance to the compound.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanisms and workflow for cross-resistance analysis.
Conclusion
This compound is a compound with a well-established, unique anti-HBV mechanism of action that is distinct from that of NRTIs. While its anti-HIV activity has been reported, the precise mechanism is yet to be fully characterized. Based on the activity of structurally related arylnaphthalene lignans, it is plausible that this compound inhibits HIV reverse transcriptase. This inference suggests a potential for cross-resistance with NRTIs, although the activity of some related compounds against NRTI-resistant strains offers a promising outlook. To definitively assess the potential of this compound in the context of NRTI-resistant HIV, rigorous in vitro studies, as outlined in the experimental protocols, are imperative. Such research will be crucial in determining its future role in antiviral drug development.
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. thebody.com [thebody.com]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
In Vivo Efficacy of Helioxanthin 8-1 and Tenofovir: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of Helioxanthin 8-1 and tenofovir, two antiviral compounds with distinct mechanisms of action against Hepatitis B Virus (HBV). This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies of key experiments, and visualizations of their respective mechanisms.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and tenofovir. It is critical to note that the data for this compound is from in vitro and DHBV models, while the data for tenofovir is from HBV transgenic mice and human clinical trials. This disparity in experimental systems precludes a direct, head-to-head comparison of in vivo efficacy.
| Parameter | This compound | Tenofovir Disoproxil Fumarate (TDF) |
| Mechanism of Action | Down-regulation of host transcription factors (HNF-3 & HNF-4) required for HBV transcription[1] | Nucleotide analog reverse transcriptase inhibitor; chain terminator of viral DNA synthesis[2] |
| In Vitro IC50 (HBV) | 0.08 µM (in HepG2 2.2.15 cells)[1] | Not directly comparable; prodrug requires intracellular conversion |
| In Vitro CC50 | ~10 µM (in HepG2 2.2.15 cells)[1] | Not directly comparable |
| Animal Model for In Vivo Efficacy | Duck Hepatitis B Virus (DHBV) model[3][4] | HBV transgenic mice[5][6], Chimpanzees[7][8] |
| In Vivo Efficacy (Viral Load Reduction) | Data not publicly available | Up to 3.28 log10 reduction in HBV DNA in transgenic mice (single dose of a nanoformulation)[5]; 3 log10 unit suppression in a mouse model[6] |
| Route of Administration (Experimental) | Not specified in available in vivo studies | Intramuscular injection (nanoformulation)[5], Oral (in clinical use) |
| Resistance Profile | Effective against lamivudine-resistant HBV in vitro[1] | Low rate of resistance development |
Experimental Protocols
This compound: In Vitro and DHBV Model (Methodology as described in literature)
Detailed in vivo experimental protocols for this compound are not extensively described in the available literature. The primary model cited is the duck hepatitis B virus (DHBV) model.
-
In Vitro Anti-HBV Activity Assay:
-
Cell Line: HepG2 2.2.15 cells, which stably produce HBV.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis: Intracellular HBV DNA is extracted and quantified using Southern blot or qPCR to determine the IC50 value. HBV RNA and protein expression are analyzed by Northern and Western blots, respectively[1].
-
-
In Vivo DHBV Model (Conceptual based on available information):
-
Animal Model: Pekin ducks chronically infected with DHBV.
-
Treatment: Administration of this compound (dose and route not specified in available abstracts).
-
Analysis: Serum DHBV DNA levels are monitored over time using dot blot hybridization or qPCR. Liver samples may be analyzed for viral replication intermediates[3][4].
-
Tenofovir: HBV Transgenic Mouse Model
-
Animal Model: HBV transgenic mice, which have the complete HBV genome integrated into their chromosomes and constitutively produce the virus[5][9].
-
Treatment Regimen:
-
For a nanoformulation study, a single intramuscular injection of nanoformulated tenofovir alafenamide (NTAF) or a novel tenofovir prodrug (NM1TFV) was administered at a dose equivalent to 168 mg/kg of tenofovir[5].
-
In other studies, Tenofovir Disoproxil Fumarate (TDF) has been administered at doses ranging from 33.3 to 300 mg/kg of body weight per day[6].
-
-
Sample Collection and Analysis:
-
Peripheral blood is collected at regular intervals (e.g., every 2 weeks)[5].
-
Serum HBV DNA levels are quantified by real-time PCR to determine the reduction in viral load compared to baseline or a control group[5][10].
-
Levels of HBV surface antigen (HBsAg) in the serum can also be measured by ELISA[5].
-
Liver tissue can be analyzed for drug and prodrug concentrations[5].
-
Mandatory Visualization
Signaling Pathway Diagrams (DOT Language)
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Tenofovir.
Experimental Workflow Diagram (DOT Language)
Caption: Hypothetical comparative in vivo workflow.
References
- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An ultralong-acting tenofovir ProTide nanoformulation achieves monthslong HBV suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of hepatitis B vaccine against antiviral drug-resistant hepatitis B virus mutants in the chimpanzee model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chimpanzee Model of Viral Hepatitis: Advances in Understanding the Immune Response and Treatment of Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. Viral-Load-Dependent Effects of Liver Injury and Regeneration on Hepatitis B Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Helioxanthin 8-1
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Helioxanthin 8-1, a chemical compound intended for research use only.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item |
| Eye Protection | Safety goggles with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a particulate respirator may be necessary. |
This compound Waste Categorization
Properly categorizing waste is the first step in the disposal process. This compound waste should be segregated based on its physical state and any potential contamination.
Waste Stream Classification:
| Waste Type | Description |
| Solid Waste | Unused or expired solid this compound powder. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound. |
| Liquid Waste | Solutions containing this compound, such as those prepared with DMSO.[3][4] |
| Sharps Waste | Needles or other sharp objects contaminated with this compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of different forms of this compound waste.
Experimental Protocol: Waste Disposal Workflow
-
Segregation: At the point of generation, separate this compound waste into the categories defined in the table above.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Labware: Place in a designated, leak-proof container lined with a chemical waste bag.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and local regulations. The user is solely responsible for compliance with all applicable laws and regulations.
References
Comprehensive Safety and Handling Protocol for Novel Chemical Compound "Helioxanthin 8-1"
Disclaimer: As "Helioxanthin 8-1" is not a recognized chemical compound, this document provides procedural guidance for handling novel or uncharacterized potent chemical entities, in line with established safety protocols for drug research and development. The procedures outlined below are based on the principle that unknown compounds should be treated as hazardous until proven otherwise.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of potent new chemical entities.
Risk Assessment and Hazard Communication
Before handling any novel compound, a thorough risk assessment is crucial.[3][4] The Principal Investigator is responsible for documenting the known or suspected hazards of a newly synthesized chemical.[1][2] If the properties are unknown, the compound must be assumed to be hazardous.[1][2]
Key Risk Assessment Steps:
-
Hazard Identification: Evaluate any data from similar compounds or structural analogs to predict potential toxicity, reactivity, and physical hazards.
-
Exposure Assessment: Determine the potential routes of exposure (inhalation, dermal, ingestion) and the quantities being handled.
-
Control Banding: In the absence of a defined Occupational Exposure Limit (OEL), use a control banding strategy to assign the compound to a hazard category and determine the necessary level of containment and personal protective equipment (PPE).[5]
All personnel handling the compound must be trained on the potential risks and the specific handling procedures outlined in this guide.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[7][8] The following table summarizes the required PPE for handling "this compound."
| PPE Category | Specification | Purpose |
| Primary Protection | Disposable nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Check manufacturer's guide for chemical resistance.[9] |
| Disposable, fluid-resistant lab coat with tight cuffs | Protects skin and personal clothing from contamination. | |
| ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols.[9] | |
| Secondary Protection | Chemical-resistant apron or gown | Provides an additional barrier during procedures with a high risk of splashing. |
| Face shield | Worn over safety glasses/goggles to protect the entire face.[9] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders or volatile solutions outside of a certified containment device.[9] |
| Foot Protection | Closed-toe, non-slip shoes | Protects feet from spills and falling objects. |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
Operational Plan: Step-by-Step Handling Procedures
All manipulations of "this compound" should occur within a designated and clearly marked area. For potent compounds, engineering controls like a certified chemical fume hood or a compounding aseptic containment isolator (CACI) are essential to minimize exposure risk.[10]
Experimental Workflow for Handling "this compound"
Caption: Workflow for safe handling of novel potent compounds.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, within the containment area to minimize traffic.
-
-
Handling:
-
When handling powders, use a gentle scooping or tapping motion to avoid generating dust.
-
For solutions, use Luer-lock syringes and needleless systems to prevent leaks and aerosol generation.
-
Keep all containers of the compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment immediately after use.[11] A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for many biological and chemical contaminants, but a specific deactivating solution should be developed if possible.[11][12]
-
All contaminated reusable equipment should be cleaned thoroughly according to established laboratory procedures.
-
Spill Management
In the event of a spill, immediate and proper response is critical. A cytotoxic spill kit should be readily available in the laboratory.[6]
| Spill Scenario | Immediate Action | Cleanup Procedure |
| Inside Fume Hood | 1. Alert others in the area. 2. Ensure the fume hood sash is at the proper height. 3. If safe to do so, absorb the spill with absorbent pads from the spill kit. | 1. Wearing appropriate PPE, place all contaminated materials into a designated cytotoxic waste bag. 2. Decontaminate the area with an appropriate cleaning solution.[11] 3. Document the spill and report it to the laboratory supervisor. |
| Outside Fume Hood | 1. Evacuate the immediate area. 2. Alert the laboratory supervisor and institutional safety office. 3. Prevent others from entering the contaminated area. | 1. Cleanup should only be performed by trained personnel. 2. Don the highest level of PPE, including respiratory protection. 3. Follow institutional procedures for hazardous chemical spill cleanup. |
Disposal Plan
All waste generated from handling "this compound" must be treated as hazardous.
Waste Segregation and Disposal Workflow
Caption: Waste disposal logical flow for potent compounds.
Disposal Procedures:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and pipette tips, must be placed in a clearly labeled, leak-proof cytotoxic waste container (often a yellow bag inside a rigid container).[6][13]
-
Liquid Waste: All contaminated liquid waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: All contaminated sharps, including needles, scalpels, and broken glass, must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
-
Final Disposal: All waste containers must be sealed and transported by trained personnel to the designated institutional hazardous waste storage area for final disposal, typically via high-temperature incineration, in accordance with regulatory guidelines.[14]
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. pharmaengine.com [pharmaengine.com]
- 4. allucent.com [allucent.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. hazmatschool.com [hazmatschool.com]
- 8. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ecolab.com [ecolab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
